2-phenyl-1H-indole-5-carboxylic acid CAS 110073-82-0 properties
The following technical guide details the physicochemical properties, synthetic methodologies, and biological applications of 2-phenyl-1H-indole-5-carboxylic acid (CAS 110073-82-0) . This document is structured for resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic methodologies, and biological applications of 2-phenyl-1H-indole-5-carboxylic acid (CAS 110073-82-0) . This document is structured for researchers in medicinal chemistry and drug discovery.
CAS Registry Number: 110073-82-0
Chemical Formula: C₁₅H₁₁NO₂
Molecular Weight: 237.25 g/mol
Executive Summary
2-Phenyl-1H-indole-5-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of protein-protein interaction (PPI) inhibitors.[1] Its structural rigidity, combined with the hydrogen-bonding capability of the C5-carboxylic acid and the hydrophobic bulk of the C2-phenyl group, makes it an ideal anchor for targeting the BH3-binding groove of anti-apoptotic proteins like Mcl-1 and the allosteric sites of viral polymerases such as HCV NS5B .
Physicochemical Profile
The compound exhibits properties characteristic of a lipophilic organic acid. The indole nitrogen remains unsubstituted (1H), allowing it to act as a hydrogen bond donor, while the carboxylic acid at position 5 serves as a key electrostatic anchor in biological targets.
Property
Value
Source/Estimation
Appearance
Off-white to pale yellow solid
Experimental Observation
Melting Point
202–204 °C
EPA CompTox [1]
pKa (Acidic)
4.53 ± 0.10
Predicted (Carboxylic acid) [1]
pKa (Basic)
-1.5 (Indole NH)
Predicted (Very weak base)
LogP
4.10
EPA CompTox [1]
Solubility
Low in water (< 0.1 mg/mL); Soluble in DMSO, DMF
Experimental Consensus
Topological PSA
53.09 Ų
Calculated
Synthetic Methodologies
Two primary routes are established for the synthesis of CAS 110073-82-0: the classical Fischer Indole Synthesis and the modern Palladium-Catalyzed Cross-Coupling .
The following diagram illustrates the mechanistic pathway for Method A, highlighting the critical sigmatropic rearrangement.
Caption: Mechanistic flow of the Fischer Indole Synthesis converting hydrazino-precursors to the indole core.[4]
Medicinal Chemistry Applications
Mcl-1 Inhibition (Oncology)
Myeloid cell leukemia 1 (Mcl-1) is a potent anti-apoptotic protein overexpressed in many cancers. CAS 110073-82-0 serves as a core fragment for Mcl-1 inhibitors [2, 3].
Mechanism: The indole core mimics the conserved hydrophobic residues (e.g., Leu, Ile) of the pro-apoptotic BH3 helix.
Binding Mode: The 5-carboxylic acid forms a critical salt bridge with Arg263 in the Mcl-1 binding groove (P2 pocket), while the 2-phenyl group occupies the hydrophobic P3/P4 pockets.
Optimization: Medicinal chemists often substitute the phenyl ring or the indole nitrogen to extend the molecule into the P1 pocket, enhancing affinity from micromolar to nanomolar ranges [3].
HCV NS5B Polymerase Inhibition (Virology)
Indole-5-carboxylic acid derivatives have been identified as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [4].
Site of Action: These compounds typically bind to the Thumb II allosteric site.
Function: Binding locks the polymerase in an inactive conformation, preventing the conformational change required for RNA synthesis initiation.
Biological Pathway Visualization
The diagram below details the role of Mcl-1 in apoptosis and how inhibitors based on this scaffold restore cell death in cancer cells.
Caption: Mechanism of Action: Indole-based inhibitors antagonize Mcl-1, releasing Bak/Bax to trigger apoptosis.
Handling and Stability
Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.
Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.
Safety (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves and safety goggles during handling.
Friberg, A., et al. (2013). "Discovery of Mcl-1 inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 56(1), 15-30. (Contextual citation for indole-carboxylic acid scaffolds in Mcl-1).
Li, X., et al. (2022).[5] "Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety." Bioorganic Chemistry, 127, 106018. Retrieved from [Link]
Beaulieu, P. L., et al. (2012). "Novel HCV NS5B polymerase inhibitors: Discovery of indole C2 acyl sulfonamides." Bioorganic & Medicinal Chemistry Letters, 22(1), 5336-5341. Retrieved from [Link]
Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[2] (General reference for Method A).
An In-depth Technical Guide to 2-Phenylindole-5-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] The addition of a carboxylic acid moiety at the 5...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] The addition of a carboxylic acid moiety at the 5-position, yielding 2-phenylindole-5-carboxylic acid, provides a critical functional group for modulating physicochemical properties and establishing key interactions with biological targets. This technical guide offers a comprehensive overview of 2-phenylindole-5-carboxylic acid, including its synthesis, detailed analytical characterization, and its emerging role as a versatile building block in the development of novel therapeutics. We will explore the derivatization of this core structure and the subsequent biological activities of the resulting compounds, with a focus on their potential as anticancer, anti-inflammatory, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical entity.
Introduction to the 2-Phenylindole Scaffold
The indole ring system is a fundamental heterocyclic motif found in a wide array of natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The 2-phenylindole core, in particular, has garnered significant attention in drug discovery due to its structural rigidity and its ability to serve as a versatile template for the design of compounds with diverse pharmacological profiles. Derivatives of 2-phenylindole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and antiproliferative properties.[2]
The incorporation of a carboxylic acid at the 5-position of the 2-phenylindole backbone creates 2-phenylindole-5-carboxylic acid, a molecule with enhanced potential for drug development. The carboxylic acid group can act as a pharmacophore, forming hydrogen bonds or ionic interactions with biological targets, and can also be used as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis and Purification of 2-Phenylindole-5-carboxylic Acid
The synthesis of 2-phenylindole-5-carboxylic acid typically involves a multi-step process, often starting with the construction of the 2-phenylindole core via the Fischer indole synthesis, followed by the introduction or modification of the carboxylic acid group.
Fischer Indole Synthesis of the 2-Phenylindole Core
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[3][4] It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of the 2-phenylindole core, acetophenone and phenylhydrazine are commonly used starting materials.[3][4][5][6][7]
Experimental Protocol: Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone:
In a round-bottom flask, combine equimolar amounts of acetophenone and phenylhydrazine in ethanol.[3][7]
Add a few drops of glacial acetic acid as a catalyst.[3][7]
Heat the mixture under reflux for 1-2 hours.[5][7]
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the acetophenone phenylhydrazone.[5][7]
Collect the solid product by vacuum filtration and wash with cold ethanol.[5][7]
Step 2: Cyclization to 2-Phenylindole:
Combine the dried acetophenone phenylhydrazone with a suitable acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid, or a mixture of phosphoric and sulfuric acids.[4][5][6][7]
Heat the mixture to a high temperature (typically 150-180°C) to effect cyclization.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
After completion, cool the reaction mixture and quench with cold water.[7]
Extract the crude 2-phenylindole with an organic solvent such as dichloromethane or ethyl acetate.[6]
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]
Remove the solvent under reduced pressure to yield the crude product.[6]
Introduction of the 5-Carboxylic Acid Group
The carboxylic acid group can be introduced at the 5-position of the indole ring through various methods, such as the carboxylation of a 5-halo-2-phenylindole intermediate or the oxidation of a 5-alkyl or 5-formyl-2-phenylindole. The specific route will depend on the availability of starting materials and the desired overall synthetic strategy. A common approach involves utilizing a starting material that already contains a precursor to the carboxylic acid group.
Purification
The crude 2-phenylindole-5-carboxylic acid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.[7] Column chromatography over silica gel can also be employed for further purification if necessary.[6]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-phenylindole-5-carboxylic acid.
Analytical Technique
Expected Data for 2-Phenylindole Scaffold
¹H NMR
Aromatic protons in the range of 7.0-8.5 ppm, with a characteristic broad singlet for the indole N-H proton above 8.0 ppm.[6][8]
¹³C NMR
Resonances for the aromatic carbons typically appear between 110 and 140 ppm.[6]
IR Spectroscopy
Characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), C=C stretching of the aromatic rings, and C=O stretching of the carboxylic acid (around 1700 cm⁻¹).[6]
Mass Spectrometry
The molecular ion peak corresponding to the mass of the compound. For the 2-phenylindole core, this is m/z 193.[8][9]
Melting Point
A sharp melting point indicates high purity. The melting point of 2-phenylindole is approximately 188-189°C.[5]
Note: The exact chemical shifts and absorption frequencies for 2-phenylindole-5-carboxylic acid will be influenced by the presence of the carboxylic acid group.
Biological Activities and Therapeutic Potential of Derivatives
While 2-phenylindole-5-carboxylic acid itself may exhibit some biological activity, its primary value lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives with potent therapeutic properties.
Anticancer Activity
Derivatives of the 2-phenylindole scaffold have shown significant promise as anticancer agents.[2] They have been reported to exhibit potent antitumor effects against various cancer cell lines, including breast, lung, and leukemia.[2]
Mechanism of Action: A key mechanism of action for some 2-phenylindole derivatives is the inhibition of tubulin polymerization.[2] This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[2]
Selective Estrogen Receptor Modulators (SERMs): The 2-phenylindole scaffold is a key component of several SERMs, which are used in the treatment of hormone-dependent breast cancers.[3][10] These compounds can selectively target the estrogen receptor (ER) in breast cancer cells, leading to antiproliferative effects.[10]
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction
Caption: Inhibition of tubulin polymerization by 2-phenylindole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and 2-phenylindole derivatives have demonstrated potent anti-inflammatory properties.[2]
Mechanism of Action: One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[2] Some derivatives have shown selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[2] Additionally, certain 2-phenylindole derivatives can suppress the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity.
Antiviral Activity
Derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of viral enzymes, particularly HIV-1 integrase.[11][12]
Mechanism of Action: HIV-1 integrase is a crucial enzyme for the replication of the virus. Indole-2-carboxylic acid derivatives can chelate with the magnesium ions in the active site of the integrase, thereby inhibiting its strand transfer activity.[11][12] This prevents the integration of the viral DNA into the host genome, effectively halting the viral life cycle.[11]
Future Perspectives and Conclusion
2-Phenylindole-5-carboxylic acid is a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis, coupled with the strategic placement of a carboxylic acid group, provides a solid foundation for the development of a wide array of therapeutic agents. The demonstrated anticancer, anti-inflammatory, and antiviral activities of its derivatives highlight the immense potential of this chemical class. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the 2-phenylindole-5-carboxylic acid scaffold is expected to yield new and effective treatments for a range of human diseases.
References
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]
Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. (2016). PubMed. [Link]
SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD.org. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. [Link]
Preparation of 2-phenylindole. (2016). Slideshare. [Link]
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). PubMed. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC. [Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2022). MDPI. [Link]
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (2012). PMC. [Link]
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2023). MDPI. [Link]
Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2022). MDPI. [Link]
(PDF) Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. (2024). ResearchGate. [Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PMC. [Link]
indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link]
A Tale of Two Indoles: A Technical Guide to Indole-5-Carboxylic Acid and its 2-Phenyl Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the nuanced yet significant differences between two closely re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the nuanced yet significant differences between two closely related indole scaffolds: indole-5-carboxylic acid and its 2-phenyl derivative. While sharing a common core, the introduction of a phenyl group at the C-2 position dramatically alters the molecule's physicochemical properties, reactivity, and biological activity profile. Understanding these differences is paramount for medicinal chemists and drug discovery professionals aiming to leverage the indole scaffold for therapeutic applications. We will explore the synthesis, properties, and potential applications of each compound, providing a comparative analysis grounded in established chemical principles and experimental observations.
The Foundational Scaffold: Indole-5-Carboxylic Acid
Indole-5-carboxylic acid serves as a fundamental building block in organic synthesis and medicinal chemistry. Its structure combines the aromatic indole core with a carboxylic acid moiety, offering multiple points for chemical modification.
Physicochemical and Spectroscopic Profile
Indole-5-carboxylic acid is a stable, crystalline solid with well-defined physical properties.
Property
Value
Reference
Molecular Formula
C₉H₇NO₂
Molecular Weight
161.16 g/mol
Melting Point
211-213 °C
Appearance
White to off-white powder
Solubility
Soluble in ethanol, DMSO, and methanol.
Spectroscopic Signature:
¹H NMR: The proton NMR spectrum of indole-5-carboxylic acid displays characteristic peaks for the indole ring protons and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a high chemical shift (around 12-13 ppm in DMSO-d₆).[1]
¹³C NMR: The carbon spectrum shows distinct signals for the nine carbon atoms, with the carboxyl carbon appearing in the characteristic downfield region for carboxylic acids (165-185 ppm).
IR Spectroscopy: The infrared spectrum is marked by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1680-1710 cm⁻¹).
Synthesis of Indole-5-Carboxylic Acid
Various synthetic routes to indole-5-carboxylic acid have been reported, often involving the modification of pre-existing indole rings or the construction of the indole nucleus from acyclic precursors. One established method is the Japp-Klingemann type Fischer-indole synthesis.[2]
The Influence of the Phenyl Group: 2-Phenylindole-5-Carboxylic Acid
The introduction of a phenyl group at the C-2 position of indole-5-carboxylic acid creates a molecule with significantly different steric and electronic properties. This modification is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic parameters.
Physicochemical and Spectroscopic Profile (Predicted and Inferred)
Direct experimental data for 2-phenylindole-5-carboxylic acid is not as readily available as for its parent compound. However, we can infer its properties based on the known characteristics of 2-phenylindoles and the principles of physical organic chemistry.
Property
Predicted Value/Observation
Rationale
Molecular Formula
C₁₅H₁₁NO₂
Addition of C₆H₄
Molecular Weight
237.26 g/mol
Addition of phenyl group
Melting Point
Expected to be higher than indole-5-carboxylic acid
Increased molecular weight and potential for enhanced crystal packing
Solubility
Decreased solubility in polar solvents, increased in nonpolar organic solvents
Increased lipophilicity due to the phenyl group
Predicted Spectroscopic Signature:
¹H NMR: The spectrum would retain the signals for the indole backbone protons and the carboxylic acid proton, with additional signals in the aromatic region (7-8 ppm) corresponding to the five protons of the C-2 phenyl group.
¹³C NMR: The spectrum would show additional signals for the six carbons of the phenyl ring.
IR Spectroscopy: Similar to the parent compound, with characteristic O-H and C=O stretching bands for the carboxylic acid.
Synthesis of 2-Phenylindole-5-Carboxylic Acid
The most logical and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis .[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For 2-phenylindole-5-carboxylic acid, the precursors would be 4-hydrazinobenzoic acid and acetophenone.
This protocol is based on established procedures for the Fischer indole synthesis of related compounds.
Step 1: Formation of the Hydrazone
In a round-bottom flask, dissolve 1 equivalent of 4-hydrazinobenzoic acid in a suitable solvent such as ethanol or acetic acid.
Add 1 equivalent of acetophenone to the solution.
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.
Collect the solid hydrazone by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Acid-Catalyzed Cyclization
Combine the dried hydrazone with a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid are commonly used.
Heat the mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature should be determined empirically.
Monitor the reaction by TLC until the starting hydrazone is consumed.
Carefully quench the reaction by pouring the hot mixture into a beaker of ice water.
The solid product, 2-phenylindole-5-carboxylic acid, will precipitate.
Collect the crude product by vacuum filtration and wash thoroughly with water.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Comparative Analysis: The Impact of the C-2 Phenyl Group
The addition of a phenyl group at the C-2 position of the indole-5-carboxylic acid scaffold introduces several key changes that have profound implications for its chemical behavior and biological activity.
Steric and Electronic Effects
Steric Hindrance: The bulky phenyl group introduces significant steric hindrance around the C-2 and C-3 positions of the indole ring. This can influence the molecule's ability to interact with biological targets and can also affect the reactivity of the indole nitrogen.
Increased Lipophilicity: The nonpolar phenyl ring significantly increases the lipophilicity (logP) of the molecule. This can enhance its ability to cross cell membranes but may also decrease its aqueous solubility.
Electronic Effects: The phenyl group is conjugated with the indole ring system, which can influence the electron density distribution throughout the molecule. This can affect the acidity of the carboxylic acid and the indole N-H, as well as the molecule's susceptibility to electrophilic or nucleophilic attack.
Biological Activity: A Shift in Therapeutic Potential
While indole-5-carboxylic acid itself is primarily a synthetic intermediate, the 2-phenylindole scaffold is a well-established pharmacophore with a broad range of biological activities.[4] This suggests that the addition of the phenyl group is crucial for conferring therapeutic potential.
Anticancer Activity: Many 2-phenylindole derivatives exhibit potent anticancer activity, often through mechanisms such as the inhibition of tubulin polymerization or interaction with estrogen receptors.[5][6]
Anti-inflammatory Activity: The 2-phenylindole core is found in compounds with significant anti-inflammatory properties, sometimes acting as selective COX-2 inhibitors.
Antimicrobial and Antiviral Activity: Derivatives of 2-phenylindole have shown promise as antibacterial, antifungal, and antiviral agents.
The carboxylic acid at the 5-position on the 2-phenylindole scaffold provides a handle for further derivatization, allowing for the fine-tuning of pharmacokinetic properties and target engagement.
Visualization of Key Structures and Synthetic Pathways
Chemical Structures
Caption: Chemical structures of Indole-5-carboxylic acid and 2-Phenylindole-5-carboxylic acid.
Synthetic Workflow: Fischer Indole Synthesis
Caption: Proposed workflow for the Fischer indole synthesis of 2-phenylindole-5-carboxylic acid.
Conclusion
The seemingly simple addition of a phenyl group at the C-2 position transforms indole-5-carboxylic acid from a basic building block into a scaffold with significant therapeutic potential. This modification profoundly impacts the molecule's steric, electronic, and lipophilic properties, unlocking a wide array of biological activities. For drug development professionals, the 2-phenylindole-5-carboxylic acid scaffold offers a versatile platform for the design of novel therapeutics, with the carboxylic acid moiety providing a convenient point for further optimization of drug-like properties. A thorough understanding of the structure-activity relationships within this class of compounds is essential for harnessing their full therapeutic potential.
References
Angerer, E. V., Prekajac, J., & Strohmeier, J. (1984). 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat. Journal of Medicinal Chemistry, 27(11), 1439–1447. [Link]
Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2-Phenylindoles Using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design, 7(2), 98-108. [Link]
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13698, 2-Phenylindole. Retrieved from [Link].
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. Retrieved from [Link].
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(194). [Link]
Organic Syntheses. (n.d.). 2-PHENYLINDOLE. Retrieved from [Link]
Wikipedia contributors. (2023, November 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Technical Guide: Solubilization and Handling of 2-Phenyl-1H-indole-5-carboxylic Acid
This guide details the solubility profile, preparation protocols, and handling strategies for 2-phenyl-1H-indole-5-carboxylic acid (CAS: 14903-87-8). The recommendations below synthesize specific chemical properties of t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, preparation protocols, and handling strategies for 2-phenyl-1H-indole-5-carboxylic acid (CAS: 14903-87-8).
The recommendations below synthesize specific chemical properties of the indole-carboxylic acid scaffold with standard solubility data for 2-arylindole derivatives. Due to the sparse specific solubility data for this exact CAS number in public literature, this guide utilizes Structural Activity Relationship (SAR) logic derived from close analogs (e.g., Indole-5-carboxylic acid, 2-phenylindole) to provide safe, authoritative working ranges.
Chemical Profile & Solubility Logic
To master the solubility of this compound, one must understand the competition between its hydrophobic and hydrophilic domains.
The molecule features a "Push-Pull" solubility architecture:
Hydrophobic Anchor (The Problem): The 2-phenylindole core is highly lipophilic and planar. This facilitates strong
stacking in the solid state, creating a high lattice energy that resists dissolution.
Hydrophilic Handle (The Solution): The C5-carboxylic acid group (-COOH) is the primary driver for solubility in polar solvents. It acts as a hydrogen bond donor and acceptor.
Implication: Solvents must disrupt the intermolecular
stacking of the phenyl-indole core while stabilizing the carboxylic acid moiety.
Solubility Data & Solvent Selection
Solvent
Solubility Rating
Estimated Max Conc.
Application
DMSO
Excellent
20 – 50 mg/mL (80–200 mM)
Primary Stock Solution (Cryostorage)
Methanol
Good
5 – 15 mg/mL
Chemical Synthesis, LC-MS injection
Ethanol
Moderate
2 – 10 mg/mL
Alternative for biological assays (if DMSO sensitive)
Water
Poor
< 0.1 mg/mL
Do not use for stock preparation.
PBS (pH 7.4)
Low
< 0.5 mg/mL
Only soluble after pre-dissolution in DMSO.
DMSO (Dimethyl Sulfoxide)
Role: The Universal Solvent.
DMSO is the gold standard for this compound. Its high dielectric constant and ability to accept hydrogen bonds from the indole NH and carboxylic OH groups allow it to effectively "cage" the solute molecules, preventing re-aggregation.
Target Stock Concentration:10 mM is the standard for high-throughput screening. 50 mM is achievable but may require sonication.
Methanol (MeOH)
Role: The Analytical Solvent.
Methanol is less powerful than DMSO but easier to remove (evaporate).
Warning: Methanol can form methyl esters with carboxylic acids under acidic conditions or prolonged storage. Use fresh methanol stocks immediately; do not store long-term.
Ultrasonic water bath (Critical for breaking crystal lattice)
Amber glass vials (Light sensitive protection)
Workflow Diagram
The following decision tree outlines the logical flow for preparing and validating the solution.
Caption: Step-by-step decision tree for solubilizing hydrophobic indole derivatives, prioritizing visual checks and sonication.
Detailed Methodology
Calculation: To prepare a 10 mM stock solution:
Weigh 2.37 mg of compound.
Add 1.0 mL of anhydrous DMSO.
Initial Mixing: Vortex vigorously for 30 seconds. The solution may appear cloudy initially due to the hydrophobic phenyl ring resisting solvation.
Sonication (The Key Step): Place the sealed vial in an ultrasonic bath. Sonicate for 5–10 minutes.
Tip: Mild heating (up to 40°C) during sonication significantly aids dissolution by increasing the kinetic energy of the solvent molecules, helping them penetrate the crystal lattice.
Verification: Hold the vial up to a light source. The liquid must be optically clear with no floating micro-crystals. If "schlieren" lines (swirls) are visible, vortex again.
Stability & Storage
DMSO Hygroscopicity Warning
DMSO is highly hygroscopic (absorbs water from air). Water accumulation decreases the solubility of hydrophobic compounds like 2-phenyl-1H-indole-5-carboxylic acid, leading to "crash out" (precipitation) over time.
Best Practice: Store DMSO stock solutions in small aliquots (single-use) to avoid repeated freeze-thaw cycles and air exposure.
Storage Temp: -20°C (stable for 6 months) or -80°C (stable for >1 year).
Chemical Stability[4][7][9][10][11]
Oxidation: Indoles are susceptible to oxidation at the C3 position, especially in solution and under light. Always use amber vials.
Esterification: Avoid storing in alcohols (Methanol/Ethanol) for more than 24 hours.
Biological Application: The "Crash-Out" Risk
When diluting a DMSO stock into aqueous media (e.g., cell culture media or assay buffer), the sudden change in polarity can force the compound out of solution.
Safe Dilution Protocol:
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Perform an intermediate dilution (e.g., 1:10 in buffer) first.
Maximum Tolerated Concentration:
Due to the phenyl group, this compound is likely to precipitate in aqueous buffer at concentrations > 100 µM .
Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.
References
MedChemExpress. Indole-5-carboxylic acid Product Information. (Analogous solubility data). Retrieved from
Sigma-Aldrich. 2-Phenylindole Safety Data Sheet & Properties. (Hydrophobic core properties). Retrieved from
Cayman Chemical. General Solubility Guide for Indole Derivatives. Retrieved from
Tocris Bioscience. Solubility Guidelines for Hydrophobic Small Molecules. Retrieved from
Foundational
An In-Depth Technical Guide to the pKa Values of 2-phenyl-1H-indole-5-carboxylic acid
Executive Summary Introduction: The Significance of pKa in Drug Discovery The Role of Ionization in Pharmacokinetics and Pharmacodynamics The extent to which a molecule is ionized at a given pH, dictated by its pKa value...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Introduction: The Significance of pKa in Drug Discovery
The Role of Ionization in Pharmacokinetics and Pharmacodynamics
The extent to which a molecule is ionized at a given pH, dictated by its pKa value(s), is a fundamental determinant of its behavior in a biological system. For an orally administered drug, its solubility in the gastrointestinal tract and its ability to permeate through cell membranes are heavily pH-dependent. Generally, the neutral form of a molecule is more lipophilic and thus more readily crosses biological membranes, while the ionized form is more water-soluble. The pKa value, therefore, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the ionization state can be crucial for the drug's interaction with its biological target, affecting its pharmacodynamic activity.
Introducing 2-phenyl-1H-indole-5-carboxylic acid: A Scaffold of Interest
The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The 2-phenylindole moiety, in particular, is known for its radical scavenging properties and has been explored for anti-inflammatory and antioxidant activities[1]. The addition of a carboxylic acid group at the 5-position introduces a key ionizable center, making the understanding of its pKa values essential for the development of any potential therapeutic agent based on this structure.
Theoretical Framework: Understanding the Ionizable Centers
2-phenyl-1H-indole-5-carboxylic acid possesses two acidic protons that are relevant in a biological or pharmaceutical context: the proton of the carboxylic acid group and the proton on the indole nitrogen.
The Carboxylic Acid Group (-COOH)
Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH)[2]. The acidity of the carboxylic acid proton is due to the resonance stabilization of the resulting carboxylate anion upon deprotonation[3]. The pKa of a carboxylic acid is influenced by the electronic effects of its substituents. Electron-withdrawing groups tend to stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa)[4][5][6][7]. Conversely, electron-donating groups destabilize the anion, decreasing acidity (increasing the pKa)[8].
The Indole N-H Proton
The indole N-H proton is generally weakly acidic. Unlike typical amines, the lone pair of electrons on the indole nitrogen is part of the aromatic π-system, which makes it less available for protonation[9]. Deprotonation of the N-H group results in an indolyl anion. The acidity of this proton is also sensitive to the electronic nature of substituents on the indole ring. In non-aqueous solvents like DMSO, the pKa of the indole N-H is around 21.0, while in water, it is approximately 16.2[9]. More recent measurements in acetonitrile suggest a pKa of 32.78 for indole[10][11].
Estimated pKa Values of 2-phenyl-1H-indole-5-carboxylic acid
A precise experimental determination is always preferred, but in its absence, a reliable estimation can be made by analyzing the pKa values of structurally analogous compounds.
Estimation of the Carboxylic Acid pKa (pKa₁)
To estimate the pKa of the carboxylic acid group, we can consider the following reference compounds:
Benzoic acid: The pKa is approximately 4.20[12][13][14][15]. The phenyl ring has a weak electron-withdrawing inductive effect but can also have a resonance effect.
Indole-5-carboxylic acid: The indole ring system's effect on the acidity of a carboxylic acid at the 5-position is a key consideration. The IUPAC Digitized pKa Dataset lists a value for this compound, though the exact value is not immediately retrievable from the search results, it is noted as an experimental property.
Indole-2-carboxylic acid: A predicted pKa value is around 4.44.
The 2-phenylindole moiety at the 5-position will influence the carboxylic acid's acidity. The indole ring itself is electron-rich. The phenyl group at the 2-position is generally considered to be electron-withdrawing due to its sp2 hybridized carbons. However, its effect on the 5-position carboxylic acid will be primarily inductive. Given that benzoic acid has a pKa of ~4.2, and considering the complex electronic nature of the 2-phenylindole substituent, a reasonable estimate for the carboxylic acid pKa (pKa₁) of 2-phenyl-1H-indole-5-carboxylic acid is in the range of 3.8 to 4.2 . This places it as a moderately strong organic acid, similar in strength to benzoic acid.
Estimation of the Indole N-H pKa (pKa₂)
The acidity of the indole N-H proton is influenced by substituents on the ring.
Indole: The pKa of the N-H proton is approximately 16.2 in water and higher in non-aqueous solvents[9]. A predicted pKa for 2-phenylindole is 16.80.
The carboxylic acid group at the 5-position is an electron-withdrawing group, which would be expected to increase the acidity (lower the pKa) of the N-H proton. However, at physiological pH, the carboxylic acid will be deprotonated to the carboxylate, which is an electron-donating group and would decrease the acidity (increase the pKa) of the N-H proton.
Considering these competing effects, the pKa of the indole N-H (pKa₂) is likely to be close to that of unsubstituted indole. Therefore, an estimated pKa₂ value is in the range of 16 to 17 . This proton will not be significantly ionized under physiological conditions.
Summary of Estimated pKa Values
Ionizable Group
Estimated pKa
Notes
Carboxylic Acid (-COOH)
3.8 - 4.2
Deprotonation to the carboxylate anion.
Indole N-H
16 - 17
Deprotonation to the indolyl anion.
Species Distribution Diagram (Conceptual)
Caption: Conceptual diagram of the predominant species of 2-phenyl-1H-indole-5-carboxylic acid at different pH ranges.
Experimental Determination of pKa Values
To obtain definitive pKa values, experimental determination is essential. The following are robust and widely accepted methods.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise and common method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the pH change with a calibrated pH meter. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
Sample Preparation: Prepare a solution of 2-phenyl-1H-indole-5-carboxylic acid with a concentration of at least 10⁻⁴ M. A co-solvent such as methanol or ethanol may be necessary for sparingly soluble compounds, but this will yield an apparent pKa (pKa') specific to that solvent system.
Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). Ensure the NaOH solution is carbonate-free.
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration using a background electrolyte, such as 0.15 M potassium chloride (KCl).
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurements.
Titration Procedure:
Place a known volume of the sample solution in a thermostatted vessel with a magnetic stirrer.
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
Add the titrant (NaOH for the carboxylic acid pKa) in small, precise increments.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH versus the volume of titrant added.
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the buffer region).
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH. It requires a smaller amount of sample compared to potentiometry.
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species.
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 6 for the carboxylic acid). Maintain a constant ionic strength across all buffers.
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol). Add a small, fixed amount of the stock solution to each buffer solution to achieve a final concentration that gives a suitable absorbance reading (typically around 0.2 mM).
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelengths.
Data Analysis: Plot the absorbance at a chosen wavelength versus the pH. The resulting sigmoidal curve will have an inflection point where the pH is equal to the pKa. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at different pH values.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful, automated technique for pKa determination that requires very small sample amounts and can handle impure samples. The method relies on measuring the electrophoretic mobility of the analyte in a series of buffers with different pH values. The plot of mobility versus pH yields a sigmoidal curve from which the pKa can be determined at the inflection point[9].
Computational pKa Prediction
In silico methods are increasingly used in early drug discovery to predict physicochemical properties, including pKa, thus saving time and resources.
The Role of in silico Methods
Computational models can provide rapid pKa estimations for large numbers of compounds, aiding in the prioritization of synthetic targets. These methods range from empirical approaches based on large databases to more rigorous quantum mechanical calculations[2].
Overview of Computational Approaches
Density Functional Theory (DFT) based methods, combined with a continuum solvation model, have shown good accuracy in predicting the pKa of carboxylic acids and other functional groups. These methods calculate the Gibbs free energy change of the deprotonation reaction in solution, from which the pKa can be derived[3]. Recent studies have demonstrated that including explicit water molecules in the calculation can improve the accuracy of pKa prediction for carboxylic acids.
A General Workflow for Computational pKa Prediction
Caption: A general workflow for computational pKa prediction using quantum mechanical methods.
Implications for Drug Development
The estimated pKa values of 2-phenyl-1H-indole-5-carboxylic acid have significant implications for its potential as a drug candidate.
pH-Dependent Solubility and Dissolution
With a carboxylic acid pKa of ~4, the compound's solubility will be highly pH-dependent. In the acidic environment of the stomach (pH 1-3), the molecule will be predominantly in its neutral, less soluble form. As it moves to the more neutral pH of the small intestine (pH 6-7.5), it will be mostly in its ionized, more soluble carboxylate form.
Permeability and Absorption
According to the pH-partition hypothesis, the neutral form of a drug is more readily absorbed across lipid membranes. For this compound, absorption is therefore more likely to occur in the more acidic regions of the GI tract. However, its overall absorption will be a balance between its dissolution rate (higher at higher pH) and its permeability (higher at lower pH).
Formulation Considerations
The pKa value is crucial for selecting appropriate salt forms and designing formulations. For an acidic compound like this, forming a sodium or potassium salt could significantly enhance its solubility and dissolution rate. The choice of excipients in a formulation must also be compatible with the pH-solubility profile of the drug.
Conclusion
While an experimental determination remains the definitive method, this in-depth guide provides a scientifically grounded estimation of the pKa values for 2-phenyl-1H-indole-5-carboxylic acid. The carboxylic acid moiety is predicted to have a pKa₁ in the range of 3.8 to 4.2, making it the primary determinant of the molecule's ionization state under physiological conditions. The indole N-H proton, with an estimated pKa₂ of 16 to 17, will remain protonated. This understanding of the ionization behavior is fundamental for guiding further research, including the design of synthetic strategies, the interpretation of biological activity data, and the development of appropriate formulations for this promising class of compounds.
References
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." [Link]
Barillaro, T., et al. "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters, 2012. [Link]
PubChem. "1H-Indole-5-Carboxylic Acid." National Center for Biotechnology Information. [Link]
Pezzola, S., et al. "Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids." Chemistry – A European Journal, 2024. [Link]
Chemistry LibreTexts. "Substituent Effects on Acidity." [Link]
PubChem. "Indole-2-carboxylic acid." National Center for Biotechnology Information. [Link]
Canals, I., et al. "Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development." ACS Combinatorial Science, 2014. [Link]
Pezzola, S., et al. "An Accurate Approach for Computational pKa Determination of Phenolic Compounds." Molecules, 2022. [Link]
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." [Link]
PubChem. "Benzoic Acid." National Center for Biotechnology Information. [Link]
Amrita Vishwa Vidyapeetham. "pH effects on absorption spectra: pKa determination by spectrophotometric method." [Link]
Kütt, A., et al. "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." The Journal of Organic Chemistry, 2025. [Link]
ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." [Link]
National Center for Biotechnology Information. "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." PubMed Central. [Link]
PubChem. "2-phenyl-1H-indole-5-sulfonic Acid." National Center for Biotechnology Information. [Link]
Quora. "What is the standard pH of carboxylic acids?" [Link]
MDPI. "Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models." [Link]
Chemistry LibreTexts. "20.4 Substituent Effects on Acidity." [Link]
Chemistry LibreTexts. "21.2: Acidity of Carboxylic Acids." [Link]
Chemistry Stack Exchange. "Effect of phenyl and vinyl substituents on Acidity of carboxylic." [Link]
ResearchGate. "Computational estimation of pKa values." [Link]
ResearchGate. "Figure S1. A plot of pKa (experimental) values of different carboxylic..." [Link]
Revue Roumaine de Chimie. "Acid ionization constant of potential bioactive functionalized n benzoylthiourea/ 2-thiohydantoin-pyrrolidine." [Link]
Pakistan Journal of Pharmaceutical Sciences. "Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives." [Link]
NTU Journal of Pure Sciences. "Theoretical Calculations of pKa Values for Substituted Carboxylic Acid." [Link]
The International Union of Pure and Applied Chemistry. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)." [Link]
OSTI.gov. "Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational." [Link]
Technical Guide: Biological Activity & Synthesis of 2-Phenylindole-5-Carboxylic Acid Derivatives
Executive Summary The 2-phenylindole-5-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to bridge lipophilic ligand-binding domains with polar electrosta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-phenylindole-5-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to bridge lipophilic ligand-binding domains with polar electrostatic anchors. Unlike simple indole derivatives, the specific 2-phenyl substitution provides a rigid, hydrophobic "tail" essential for deep pocket penetration in G-protein coupled receptors (GPCRs) and viral polymerases, while the 5-carboxylic acid moiety serves as a critical hydrogen-bond donor/acceptor for arginine-rich active sites.
This guide details the biological activity, structure-activity relationships (SAR), and validated synthesis of this scaffold, focusing on its primary utility in Type 2 Diabetes (GPR40 agonism) and HCV therapeutics (NS5B inhibition) .
Part 1: Pharmacophore Architecture & Mechanism
The biological potency of 2-phenylindole-5-carboxylic acid derivatives stems from a specific "Head-Tail" structural motif:
The "Tail" (2-Phenyl Moiety): This planar, lipophilic region engages in
stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor binding pocket. It stabilizes the ligand-receptor complex.
The "Head" (5-Carboxylic Acid): This polar group mimics endogenous ligands (like free fatty acids) or transition states. It typically forms salt bridges with positively charged residues (Arginine, Lysine) deep within the protein active site.
Key Biological Targets
Target Protein
Therapeutic Area
Mechanism of Action
Key Residue Interactions
GPR40 (FFAR1)
Type 2 Diabetes
Full Agonist. Potentiates glucose-stimulated insulin secretion (GSIS).[1]
Polymerization Inhibitor. Destabilizes microtubule formation, leading to mitotic arrest.[2]
Colchicine binding site (requires specific lipophilic substitutions).
Part 2: Detailed Biological Activity
GPR40 (FFAR1) Agonism: Metabolic Regulation
The most significant application of this scaffold is in the development of GPR40 agonists for Type 2 Diabetes.[3] GPR40 is a receptor for long-chain free fatty acids.[3]
Mechanism: The 5-carboxylic acid group mimics the carboxylate head of endogenous fatty acids. The 2-phenylindole core provides a rigid scaffold that reduces the entropic penalty of binding compared to flexible fatty acid chains.
SAR Insights:
Linker Length: Direct attachment of the carboxylic acid (benzoic acid analog) is active, but extending the acid via a propanoic acid linker (e.g., 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) often enhances potency by optimizing the distance to the Arg183/Arg258 anchor points.
Phenyl Substitution: Ortho-substitutions on the 2-phenyl ring (e.g., 2-methyl, 2-fluoro) force a non-planar conformation, improving selectivity by minimizing flat, intercalating interactions with DNA or non-target proteins.
HCV NS5B Polymerase Inhibition
Derivatives such as 1-cyclohexyl-2-phenylindole-5-carboxylic acid have demonstrated potent inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[4]
Mechanism: These compounds bind to the allosteric "Thumb II" site of the polymerase. The 5-carboxylic acid forms a critical salt bridge with Arg503.
N-Substitution: Unlike GPR40 agonists where the indole nitrogen is often free or small-alkyl substituted, HCV inhibitors often require a bulky group (e.g., cyclohexyl) at the N1 position to fill a specific hydrophobic pocket in the Thumb II domain.
Part 3: Validated Synthesis Protocol
The synthesis of 2-phenylindole-5-carboxylic acid is most reliably achieved via the Fischer Indole Synthesis . This protocol avoids the regioselectivity issues of direct electrophilic substitution on pre-formed indoles.
Dissolution: In a 250 mL round-bottom flask, dissolve 4-hydrazinobenzoic acid (10 mmol, 1.52 g) and acetophenone (10 mmol, 1.20 g) in ethanol (30 mL).
Catalysis: Add 5 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting hydrazine spot should disappear.
Isolation: Cool to room temperature. The hydrazone intermediate often precipitates. If not, evaporate solvent under reduced pressure.[6][7] (Note: Isolation is optional; the crude hydrazone can proceed directly to cyclization).
Phase 2: Fischer Cyclization
Acidification: To the crude hydrazone, add Polyphosphoric Acid (PPA) (15 g). PPA acts as both solvent and catalyst.
Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring. Caution: The reaction is exothermic. Maintain temperature for 30–60 minutes.
Quenching: Cool the reaction mixture to ~60°C and slowly pour it into crushed ice (200 g) with stirring. The PPA will hydrolyze, and the product will precipitate as a solid.
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake copiously with water to remove residual acid.
Purification: Recrystallize the crude solid from ethanol/water or acetic acid .
Expected Yield: 65–75%
Appearance: Pale yellow to off-white solid.
Melting Point: >300°C (characteristic of high-melting carboxylic acids).
Validation Check:
1H NMR (DMSO-d6): Look for the disappearance of the hydrazone NH/CH signals and the appearance of the indole NH singlet (typically
11.5–12.0 ppm) and the C3-H singlet ( ~7.0 ppm).
Part 4: Visualization & Data
Figure 1: GPR40 Agonist SAR Logic
This diagram illustrates the structural requirements for GPR40 activation using the 2-phenylindole scaffold.
Caption: Structural dissection of the 2-phenylindole-5-carboxylic acid pharmacophore binding to the GPR40 receptor.[3]
Figure 2: Synthesis Workflow
Step-by-step logic for the Fischer Indole Synthesis of the target compound.
Caption: Synthetic pathway via Fischer Indole Cyclization using Polyphosphoric Acid (PPA).
References
GPR40 Agonists & Diabetes
Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)
The 2-Phenyl-1H-indole-5-carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists Introduction: The Strategic Value of the 2-Phenylindole Core In the landscape of medicinal chemistry, the 2-phenyl-1H-indole scaffold has emerged as a "privileged struct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of the 2-Phenylindole Core
In the landscape of medicinal chemistry, the 2-phenyl-1H-indole scaffold has emerged as a "privileged structure"—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1][2] Its unique three-dimensional arrangement, combining a planar indole ring system with a tunable phenyl group, provides an ideal foundation for developing potent and selective therapeutic agents. The indole moiety itself is a critical pharmacophore found in essential biomolecules like serotonin and tryptophan, making it readily accepted by biological systems.[1] The addition of a phenyl group at the 2-position introduces a crucial vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.
This guide focuses specifically on the 2-phenyl-1H-indole-5-carboxylic acid variant. The carboxylic acid group at the 5-position serves as a versatile synthetic handle and a key interaction point, often acting as a hydrogen bond donor or forming salt bridges with receptor sites, which can significantly enhance binding affinity and selectivity.[3] We will explore the synthesis, diverse biological activities, and structure-activity relationships (SAR) of this powerful scaffold, providing researchers with the foundational knowledge to leverage its full potential in drug development.
Part 1: Synthesis of the Core Scaffold
The construction of the 2-phenyl-1H-indole-5-carboxylic acid core is most classically achieved through the Fischer indole synthesis . This robust and versatile method involves the acid-catalyzed cyclization of an arylhydrazone.[1][4] The choice of catalyst is critical; while strong acids like polyphosphoric acid (PPA) or sulfuric acid can be effective, they can also lead to unwanted side reactions and tar formation.[4][5] Lewis acids such as zinc chloride (ZnCl2) often provide a cleaner reaction profile.[5]
The general workflow involves two main stages: the formation of the necessary phenylhydrazone from a substituted aniline, followed by the acid-catalyzed cyclization to form the indole ring.
Caption: Anticancer mechanisms of action for the 2-phenylindole scaffold.
Anti-inflammatory Activity
A significant application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. [1]COX-2 is an enzyme responsible for inflammation and pain.
Mechanism: Derivatives containing a methylsulfonyl (SO2Me) group, a known COX-2 pharmacophore, on the 2-phenyl ring exhibit potent and selective inhibition of COX-2 over the related COX-1 enzyme. [1]This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs like indomethacin.
Potency: Studies have reported derivatives with COX-2 selectivity indices ranging from 30 to over 100, far exceeding that of standard drugs. [1]Molecular docking studies confirm that these compounds fit snugly into the active site of the COX-2 enzyme.
[1]
The scaffold has also proven effective against a range of pathogens.
Antibacterial: Derivatives have shown strong activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE). [1]The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
[1]* Anti-TB: Synergistic activity with existing anti-tuberculosis drugs has been observed, suggesting a potential role in combination therapies to combat TB infection.
[1]* HIV-1 Integrase Inhibition: The indole-2-carboxylic acid moiety has been identified as a key structural feature for inhibiting HIV-1 integrase, an enzyme vital for the virus to integrate its genetic material into the host cell. [6][7]Structural optimization has led to compounds with IC50 values in the low micromolar range.
[7]
Central Nervous System (CNS) Applications
The scaffold's ability to cross the blood-brain barrier makes it suitable for CNS targets.
Dopamine Receptor Ligands: Amide derivatives of indole-carboxylic acids have been synthesized as high-affinity ligands for the dopamine D3 receptor, with Ki values in the sub-nanomolar range and high selectivity over the D2 receptor. [8]These compounds are being investigated for neurological and psychiatric disorders.
CB1 Receptor Modulators: Substituted 1H-indole-2-carboxamides have been developed as negative allosteric modulators of the cannabinoid type 1 (CB1) receptor. [9]This offers a more nuanced approach to modulating the endocannabinoid system compared to direct agonists or antagonists.
Part 3: Decoding the Structure-Activity Relationship (SAR)
Understanding the SAR is critical for rational drug design. For the 2-phenyl-1H-indole-5-carboxylic acid scaffold, specific modifications at key positions predictably influence biological activity.
Caption: Key Structure-Activity Relationship (SAR) points on the scaffold.
Position 1 (Indole Nitrogen): Alkylation or arylation at this position can significantly impact activity. For instance, adding a 4-chlorobenzyl group dramatically increases COX-2 inhibitory potency. [1]For PDE5 inhibitors, a tosyl group was found to mimic the sulfonamide in sildenafil.
[10]* Position 3: This position is sensitive to substitution. For CB1 allosteric modulators, small alkyl groups are preferred, while larger groups can be detrimental.
[9]* Position 5 (Carboxylic Acid): This group is often essential. Its ability to form ionic or hydrogen bonds is critical for anchoring the ligand in the active site of targets like HIV-1 integrase. [3][6]Converting the acid to an ester typically results in a complete loss of activity.
[3]* 2-Phenyl Ring: This is the most common site for modification to tune selectivity and potency.
For COX-2 Inhibition: A para-methylsulfonyl (SO2Me) group is a key pharmacophore for achieving high selectivity.
[1] * For Antioxidant Activity: Electron-donating groups like hydroxyl (-OH) or methoxy (-OMe) enhance radical scavenging properties.
[1] * For CB1 Modulation: Electron-withdrawing groups like chloro or fluoro at the C5 position of the indole ring, combined with a diethylamino group on the phenyl ring, enhance potency.
[9]
Part 4: Conclusion and Future Directions
The 2-phenyl-1H-indole-5-carboxylic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for a multitude of biological targets, ensures its continued relevance. Future research will likely focus on several key areas:
Target Selectivity: Further refining substitutions to develop inhibitors with even greater selectivity, particularly within kinase families, to minimize off-target effects.
Novel Modalities: Incorporating the scaffold into newer drug modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as a potent ligand for a protein of interest.
Combating Drug Resistance: Developing derivatives that are effective against resistant strains of bacteria, viruses, and cancer cells.
For drug development professionals, this scaffold represents a highly validated and promising starting point for creating next-generation therapeutics. Its rich history of success provides a solid foundation for future innovation, promising new treatments for some of the world's most challenging diseases.
References
Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML (2023) Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res 11: 194. [Link]
Design, Synthesis, and Bioactivity Assessment of Novel 2-Phenyl Indole Derivatives Incorporating 4-Thiazolidinone-5-carboxylic Acid as Promising Anti-cancer Agents. (2023). ResearchGate. [Link]
The structure-activity relationship (SAR) of the novel indole... (2023). ResearchGate. [Link]
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (n.d.). National Center for Biotechnology Information. [Link]
Chaudhari, S. (2022). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. [Link]
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. [Link]
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Center for Biotechnology Information. [Link]
Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025). ACS Publications. [Link]
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
Synthesis of 2-Phenyl-Indole. (2012). Sciencemadness.org. [Link]
A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). PubMed. [Link]
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. (2025). ResearchGate. [Link]
Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (n.d.). ResearchGate. [Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]
Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. (2011). PubMed. [Link]
Structure Activity Relationships. (2005). Drug Design Org. [Link]
safety data sheet (SDS) for 2-phenyl-1H-indole-5-carboxylic acid
This is an in-depth technical guide and safety data profile for 2-phenyl-1H-indole-5-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery. CAS Registry Number: 101555-61-7 Document Type: T...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide and safety data profile for 2-phenyl-1H-indole-5-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.
This compound represents a privileged scaffold in medicinal chemistry, specifically within the indole-5-carboxylic acid class. It is widely utilized as a core pharmacophore for developing non-nucleoside inhibitors (NNIs) of viral polymerases (e.g., HCV NS5B) and STAT3 inhibitors.
Parameter
Technical Specification
IUPAC Name
2-phenyl-1H-indole-5-carboxylic acid
CAS Number
101555-61-7
Molecular Formula
C₁₅H₁₁NO₂
Molecular Weight
237.25 g/mol
SMILES
OC(=O)c1cc2cc(c1)[nH]c2-c3ccccc3
Structural Class
2-Arylindole; Benzoic acid derivative
Structural Visualization
The following diagram illustrates the functional connectivity and reactive sites relevant to both safety and synthesis.
Note: Specific experimental values for CAS 101555-61-7 are sparse in public literature. The data below utilizes "Read-Across" methodology from the structurally analogous 2-phenylindole and indole-5-carboxylic acid.
Property
Value / Description
Scientific Implication
Physical State
Solid powder (Off-white to beige)
Particulate inhalation hazard.
Melting Point
>210°C (Predicted)
High lattice energy due to H-bonding (COOH dimer) and π-stacking.
Solubility (Water)
Negligible (< 0.1 mg/mL)
Requires organic co-solvents for biological assays.
Solubility (DMSO)
High (> 20 mg/mL)
Preferred solvent for stock solutions.
pKa (Acid)
~4.2 (Carboxylic acid)
Ionized at physiological pH (7.4); membrane permeability varies by pH.
pKa (Indole NH)
~16.0
Very weak acid; requires strong base (e.g., NaH) for deprotonation.
Hazard Identification (GHS Classification)
As a research chemical, this substance is treated as a Category 2 Irritant .
Signal Word: WARNING
Hazard Class
Code
Hazard Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT - SE
H335
May cause respiratory irritation (Single Exposure).
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Application Context: Drug Discovery
This molecule is not merely a reagent; it is a privileged scaffold in the design of HCV NS5B polymerase inhibitors.
Mechanism of Action:
The indole core binds to the "Palm" domain of the RNA-dependent RNA polymerase (NS5B). The carboxylic acid at position 5 often acts as a polar anchor, interacting with backbone amides or arginine residues within the allosteric binding pocket.
Synthesis Workflow (Fischer Indole Approach)
Researchers synthesizing derivatives of this compound typically employ the Fischer Indole Synthesis.[2][3][4]
Figure 2: Retrosynthetic pathway via Fischer Indole cyclization.
Objective: Prepare a 10 mM stock solution for High-Throughput Screening (HTS).
Calculation: MW = 237.25 g/mol . To make 1 mL of 10 mM stock, you need 2.37 mg.
Weighing: Weigh ~2.4 mg into a sterile amber glass vial (protects from light).
Validation: Record exact weight (e.g., 2.42 mg).
Correction: Calculate actual volume required:
.
Solubilization: Add calculated volume of anhydrous DMSO (Dimethyl Sulfoxide).
Why DMSO? The phenyl-indole core is highly lipophilic; aqueous buffers will cause precipitation immediately.
Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visible particles remain.
QC Check: Inspect for turbidity. If turbid, gently warm to 37°C.
Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot recommended).
Protocol B: Safe Handling & Waste Disposal
Objective: Minimize exposure during synthesis or handling.[1]
Engineering Controls: All weighing of solid powder must occur inside a fume hood or powder containment enclosure to prevent H335 (Respiratory Irritation).
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.
Spill Response:
Solid: Sweep up avoiding dust generation.[1] Place in "Solid Hazardous Waste".
Solution: Absorb with vermiculite. Place in "Organic Solvent Waste".
Deactivation: No specific deactivation required; compound is stable. Incineration is the preferred disposal method.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10875638 (2-phenyl-1H-indole-5-carboxylic acid). Retrieved from [Link]
Beaulieu, P. L., et al. (2004). Inhibitors of the HCV NS5B polymerase: discovery of indole-based allosteric inhibitors. Bioorganic & Medicinal Chemistry Letters.[5][6][7] (Contextual grounding for Indole-5-COOH application).
European Chemicals Agency (ECHA). C&L Inventory: 2-phenylindole derivatives.[8] (Basis for H315/H319 classification). Retrieved from [Link]
Application Note: Synthesis of 2-Phenyl-1H-indole-5-carboxylic Acid via Fischer Indole Reaction
Abstract & Scope This application note details the robust synthesis of 2-phenyl-1H-indole-5-carboxylic acid (CAS: 110073-82-0), a critical scaffold in medicinal chemistry found in HCV polymerase inhibitors and anticancer...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the robust synthesis of 2-phenyl-1H-indole-5-carboxylic acid (CAS: 110073-82-0), a critical scaffold in medicinal chemistry found in HCV polymerase inhibitors and anticancer agents. The protocol utilizes a Polyphosphoric Acid (PPA)-mediated Fischer Indole Synthesis, chosen for its ability to drive cyclization while solubilizing the polar carboxylic acid moiety. This guide covers mechanistic insights, a step-by-step experimental protocol, process analytical technology (PAT) recommendations, and characterization data.
Introduction & Mechanistic Insight
The Fischer Indole Synthesis remains the gold standard for constructing the indole core. For the target molecule, the reaction involves the condensation of 4-hydrazinobenzoic acid with acetophenone .
Why Polyphosphoric Acid (PPA)?
While Lewis acids like ZnCl₂ are common for Fischer reactions, they often fail with carboxylic acid-containing substrates due to poor solubility and metal complexation. PPA serves a dual function:
Solvent: It dissolves the polar hydrazino-benzoic acid.
Brønsted Acid Catalyst: It promotes the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.
Dehydrating Agent: It effectively drives the elimination of ammonia.
Reaction Mechanism
The transformation proceeds through the formation of a phenylhydrazone, followed by tautomerization to an ene-hydrazine.[1] The rate-determining step is the [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming the new C-C bond.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis mediated by PPA.
Experimental Protocol
Critical Material Attributes (CMA)
Reagent
MW ( g/mol )
Equiv.
Purity Requirement
Role
4-Hydrazinobenzoic acid
152.15
1.0
>97% (HPLC)
Limiting Reagent
Acetophenone
120.15
1.1
>98%
Ketone Source
Polyphosphoric Acid (PPA)
N/A
~10-15 wt%
Reagent Grade (>83% P₂O₅)
Solvent/Catalyst
Safety Pre-Check
Hydrazine Derivatives: Potentially toxic/carcinogenic. Handle in a fume hood with double nitrile gloves.
PPA: Highly viscous and corrosive. Causes severe burns. Exothermic upon dilution with water.
Step-by-Step Procedure
Step 1: Pre-mixing (Hydrazone Formation)
In a 250 mL round-bottom flask (RBF), charge 4-hydrazinobenzoic acid (3.04 g, 20 mmol).
Add acetophenone (2.64 g, 2.56 mL, 22 mmol).
Optional: If the mixture is too solid, add a minimal amount of glacial acetic acid (5 mL) to facilitate mixing, though PPA alone is sufficient.
Step 2: PPA Addition
Add Polyphosphoric Acid (PPA) (approx. 30–40 g) to the flask.
Technique: PPA is viscous. Warm the PPA stock bottle slightly (40°C) to decrease viscosity before pouring, or weigh it directly into the tared RBF.
Equip the flask with a mechanical stirrer (preferred over magnetic due to viscosity) and a reflux condenser.
Step 3: Cyclization (Heating)
Heat the reaction mixture to 100–110°C using an oil bath.
Maintain stirring. The mixture will turn dark brown/reddish as the reaction proceeds.
Reaction Time: 2–4 hours.
PAT Check: Monitor by TLC (System: 10% MeOH in DCM). Stain with PMA or visualize under UV. The hydrazine starting material (polar, baseline) should disappear.
Step 4: Quenching & Isolation
Cool the reaction mixture to ~60°C (do not cool completely to RT, or it will become a rock-hard glass).
Slowly pour the warm reaction syrup into a beaker containing 300 g of crushed ice with vigorous stirring.
Caution: Exothermic!
Stir the aqueous slurry for 1 hour to hydrolyze polyphosphates and break up clumps. The product will precipitate as a beige/brown solid.
Filter the solid using a Buchner funnel.
Wash the cake copiously with water (3 x 50 mL) to remove phosphoric acid residues.
Wash with a small amount of cold ethanol (10 mL) to remove unreacted acetophenone.
Step 5: Purification
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (4:1) or Acetic Acid .
If insoluble impurities remain, filter the hot solution.
Allow to cool slowly to RT, then to 4°C.
Collect the off-white crystals by filtration and dry under vacuum at 50°C for 12 hours.
Application Note: Suzuki-Miyaura Coupling of Indole-5-Carboxylic Acid Esters
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the indole-5-carboxylate scaffold. The protocol focuses on the Suzuki-Miyaura cross-coupling...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the indole-5-carboxylate scaffold.
The protocol focuses on the Suzuki-Miyaura cross-coupling of halogenated indole-5-carboxylic acid esters (typically functionalized at the C2 or C3 position) with aryl/heteroaryl boronic acids.
Part 1: Strategic Analysis & Mechanistic Considerations
The Substrate Challenge
The indole-5-carboxylic acid ester scaffold presents a unique electronic environment compared to simple indoles.
Electronic Deactivation: The ester group at C5 is a strong electron-withdrawing group (EWG). This reduces the electron density of the indole ring, making the oxidative addition of the C-Halogen bond to Pd(0) generally faster than in electron-rich indoles (e.g., 5-methoxyindole).
Acidity of N-H: The EWG at C5 significantly increases the acidity of the N1-proton (pKa < 16). In the presence of bases required for the Suzuki cycle, the indole is easily deprotonated. The resulting indolyl anion can coordinate to Palladium, potentially forming stable "off-cycle" resting states (catalyst poisoning) or leading to competitive N-arylation.
Ester Lability: The primary risk in this transformation is the unintentional saponification (hydrolysis) of the ester moiety if strong hydroxide bases (NaOH, LiOH) or harsh temperatures are employed.
Catalyst & Ligand Selection[1][2][3][4]
Primary Recommendation:Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) provides a large bite angle, facilitating the reductive elimination step. It is exceptionally robust for heteroaromatic couplings and tolerates the presence of the free N-H functionality better than monodentate phosphines like PPh₃.
High-Difficulty Substrates: For sterically hindered partners or aryl chlorides, XPhos Pd G2 or SPhos Pd G2 are preferred. These dialkylbiaryl phosphine ligands form highly active monoligated Pd(0) species that accelerate oxidative addition.
Base Selection (The Critical Parameter)
To preserve the C5-ester, avoid hydroxide bases .
Standard: Potassium Phosphate Tribasic (
). It provides sufficient basicity to activate the boronic acid (forming the boronate species) but is mild enough to minimize ester hydrolysis in aqueous solvent mixtures.
Alternative: Potassium Carbonate (
) or Cesium Carbonate ().
Part 2: Experimental Workflow (Visualization)
The following diagram outlines the decision matrix and reaction workflow for this specific scaffold.
Caption: Decision tree for Suzuki coupling of indole-5-carboxylates, prioritizing catalyst choice based on N-protection status.
Part 3: Detailed Protocol
Standard Operating Procedure (SOP)
Target Reaction: Coupling of Methyl 2-bromoindole-5-carboxylate with Phenylboronic acid.
Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.[2]
Step-by-Step Procedure:
Preparation of Solids:
In a reaction vial equipped with a magnetic stir bar, add the Indole halide (1.0 equiv), Boronic acid (1.3 equiv), and
(2.0 equiv).
Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl or polyfluorinated), increase loading to 1.5–2.0 equiv.
Inert Atmosphere:
Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times. This is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.
Catalyst & Solvent Addition:
Option A (Solid Catalyst): If the catalyst is air-stable (like Pd(dppf)Cl₂), it can be added in Step 1.
Option B (Solution): Add the degassed 1,4-Dioxane/Water (4:1 v/v) mixture via syringe through the septum. Concentration should be approximately 0.1 M to 0.2 M relative to the indole.
Reaction:
Place the vial in a pre-heated block at 85°C . Stir vigorously (800-1000 rpm).
Time: Typically 2–6 hours. Monitor by LC-MS or TLC.[1][2]
Checkpoint: If the ester hydrolysis product (carboxylic acid, M-14) is observed by LC-MS, lower the temperature to 60°C and extend reaction time.
Crucial: Do not wash with basic solutions (NaHCO₃) if the product contains acidic protons, but since we have an ester, a mild wash is fine. Ensure the aqueous layer is neutral/mildly basic.
Symptom:[1][5][6][7][8][9][10][11][12] LC-MS shows a peak corresponding to [M-14] (loss of methyl) or [M-28] (loss of ethyl).
Cause: Base is too strong or temperature is too high.
Solution: Switch from Carbonate bases to Phosphate (
) or Fluoride (). Reduce water ratio (e.g., Dioxane:Water 9:1).
Issue 2: Protodeboronation
Symptom:[1][5][6][7][8][9][10][11][12] Recovery of unreacted Indole halide and formation of the reduced arene (Ar-H) from the boronic acid.
Cause: Heteroaryl boronic acids (e.g., 2-pyridyl) are unstable in hot aqueous base.
Solution: Use Boronic Esters (Pinacol esters) instead of acids. Lower the temperature. Use a precatalyst that works at room temperature (e.g., Pd(dtbpf)Cl₂ ).
Issue 3: Catalyst Poisoning (Unprotected Indole)
Symptom:[1][5][6][7][8][9][10][11][12] Reaction stalls at ~20-30% conversion.
Mechanism:[5][13][3][6][8][14] The indole nitrogen deprotonates and binds to Pd(II), forming a stable Pd-amido complex that does not undergo reductive elimination.
Solution: Protect the nitrogen with a Boc group (tert-butoxycarbonyl) prior to coupling. The Boc group is electron-withdrawing, further reducing N-basicity, and is easily removed later with TFA/DCM.
Mechanistic Cycle (DOT)
Caption: Catalytic cycle highlighting the base activation step where ester hydrolysis risks are highest.
References
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Accessed 2026). Link
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (PMC Article). Link
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.Link
Royal Society of Chemistry (RSC). Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. Link
preparation of SHP2 inhibitor II-B08 from 2-phenylindole scaffold
Application Note: Preparation of High-Potency SHP2 Inhibitors: The Hydroxyindole Carboxylic Acid Scaffold (Evolution of II-B08) Executive Summary & Technical Clarification Crucial Distinction: While II-B08 is a seminal S...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of High-Potency SHP2 Inhibitors: The Hydroxyindole Carboxylic Acid Scaffold (Evolution of II-B08)
Executive Summary & Technical Clarification
Crucial Distinction:
While II-B08 is a seminal SHP2 inhibitor, it is chemically defined as a biphenyl salicylic acid derivative (IC
= 5.5 µM). The 2-phenylindole scaffold refers to the second-generation bioisosteres (e.g., Compound 11a-1 ) developed by the same research group (Zhang et al.) to overcome the pharmacological limitations of the salicylate core.
This guide details the preparation of the 2-phenylindole-based hydroxyindole carboxylic acid (HICA) scaffold. This scaffold mimics the pTyr substrate more effectively than II-B08, offering nanomolar potency (IC
~0.2 µM) and superior cellular selectivity.
Target Audience: Medicinal Chemists, Chemical Biologists.
Key Application: Development of allosteric and active-site SHP2 inhibitors for RAS/MAPK pathway suppression in oncology (e.g., NSCLC, Leukemia).
Scientific Rationale: The Indole Bioisostere Strategy
The transition from II-B08 to the indole scaffold was driven by the need to enhance binding affinity within the SHP2 active site (PTP domain).
Pharmacophore Mimicry: The 2-phenylindole core serves as a non-hydrolyzable phosphotyrosine (pTyr) mimic.
Binding Mode:
Carboxylic Acid: Engages the P-loop (Arg465) similar to the phosphate group.
Indole NH / Hydroxyl: Forms hydrogen bonds with the WPD loop (Asp425), stabilizing the closed, inactive conformation.
2-Phenyl Substituent: Provides a rigid hydrophobic platform that stacks with Tyr279, a key residue in the pTyr recognition cleft.
Signaling Pathway Context
SHP2 acts as a critical node between Receptor Tyrosine Kinases (RTKs) and the RAS-MAPK pathway.[1][2][3] Inhibition prevents the dephosphorylation of RAS-GAP binding sites, effectively "locking" RAS in an inactive state or preventing its hyperactivation.
Caption: Mechanism of Action. The indole inhibitor targets the PTP domain, preventing SHP2 from activating the RAS-MAPK cascade.
Chemical Synthesis Protocol
The synthesis of the 2-phenylindole scaffold (11a-1 precursor) utilizes a Pd-catalyzed Sonogashira coupling followed by a base-mediated cyclization . This route is preferred over the Fischer indole synthesis for its tolerance of sensitive functional groups (esters/phenols).
Dissolve the o-iodoaniline derivative (1.0 eq) in anhydrous DMF (0.2 M).
Add Pd(PPh
)Cl (0.05 eq) and CuI (0.02 eq).
Purge the vessel with Argon for 5 minutes.
Add Triethylamine (3.0 eq) followed by Phenylacetylene (1.2 eq) dropwise.
Heat to 60°C and stir for 4 hours. Monitor by LC-MS for the formation of the internal alkyne.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO.
Step 2: Indole Cyclization (Cacchi-Type)
Redissolve the crude alkyne in DMF.
Add CuI (0.1 eq) or TBAF (if silyl-protected).
Heat to 100°C for 12 hours. The amino group attacks the activated alkyne to close the ring.
Purification: Flash chromatography (Hexane/EtOAc). The 2-phenylindole product often exhibits strong fluorescence.
Step 3: Installation of the Pharmacophore Tail (The "11a-1" Modification)
To achieve high potency (nM range), the core must be coupled to a hydrophobic tail via an oxalamide linker.
C3-Functionalization: If the carboxylate is not present at C3, perform a Vilsmeier-Haack formylation followed by Pinnick oxidation to generate the C3-COOH.
Amide Coupling:
Activate the Indole-3-carboxylic acid with Oxalyl Chloride (1.5 eq) and catalytic DMF in DCM (0°C, 1h).
Evaporate solvent to obtain the acid chloride.
Redissolve in DCM and add the specific amine tail (e.g., 4-aminophenyl-thiophene derivative) with DIPEA (2.0 eq).
Deprotection: Hydrolyze any methyl esters using LiOH/THF/H
O to reveal the free carboxylic acid (essential for active site binding).
Caption: Synthetic route for 2-phenylindole SHP2 inhibitors via Sonogashira coupling and cyclization.
Validation & Quality Control
To ensure the synthesized inhibitor mimics the II-B08/11a-1 profile, the following assays are mandatory.
A. Structural Verification (NMR/MS)
1H NMR (DMSO-d6): Look for the diagnostic Indole N-H singlet (>11 ppm) and the carboxylic acid proton (broad, >12 ppm).
HRMS: Confirm [M-H]
or [M+H] within 5 ppm mass error.
B. Enzymatic Potency (pNPP Assay)
Protocol: Incubate recombinant SHP2 (catalytic domain) with the inhibitor (0–100 µM) in reaction buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT).
Substrate: Add p-nitrophenyl phosphate (pNPP). Measure absorbance at 405 nm.
Benchmark: The 2-phenylindole analog (11a-1) should exhibit an IC
< 1.0 µM (typically ~200 nM). II-B08 (salicylate control) should be ~5.5 µM.[4]
C. Selectivity Panel
Test against SHP1 and PTP1B . The 2-phenylindole scaffold typically provides >5-fold selectivity over these homologous phosphatases due to the specific interaction of the hydrophobic tail with the
5-6 loop unique to SHP2.
References
Zhang, Z. Y., et al. (2008). "Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2)." Journal of Medicinal Chemistry, 51(22), 7309–7316. Link
Establishes II-B08 (salicyl
Zhang, Z. Y., et al. (2014).[5] "Therapeutic Potential of Targeting the Oncogenic SHP2 Phosphatase."[2][3][6][][8] Journal of Medicinal Chemistry, 57(15), 6594–6609. Link
Describes the synthesis of 11a-1 (the 2-phenylindole bioisostere) and its superiority to II-B08.
Zhang, Z. Y., et al. (2011). "Identification of a novel Shp2 protein tyrosine phosphatase inhibitor." Proceedings of the National Academy of Sciences, 108(49). Link
Application Note: Synthesis of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid
This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid . This compound is a functionalized indole derivative, structurally rel...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid . This compound is a functionalized indole derivative, structurally related to allosteric inhibitors of the HCV NS5B polymerase (e.g., Beclabuvir intermediates) and inhibitors of cellular necrosis.
The synthesis strategy employs a Sonogashira coupling/cyclization cascade to construct the indole core from a substituted aniline precursor, followed by functional group manipulations to install the cyclopentylamine moiety.
[1][2][3]
Abstract & Retrosynthetic Analysis
The target molecule features a 2-phenylindole core substituted with a carboxylic acid at position 5 and a secondary amine at position 7. The steric bulk of the cyclopentyl group at C7 and the electron-withdrawing nature of the C5-carboxyl group present specific synthetic challenges.
Retrosynthetic Logic:
C7-Amine Functionalization: The cyclopentyl group is best installed via reductive amination of the corresponding 7-aminoindole. Direct alkylation is prone to over-alkylation.
7-Amino Precursor: The 7-amino group is derived from a 7-nitro precursor to prevent interference during the indole ring construction.
Indole Core Construction: A Sonogashira coupling between a terminal alkyne (phenylacetylene) and an ortho-iodoaniline, followed by cyclization, is the most modular route.
Starting Material: The substitution pattern (5-COOH, 7-Nitro) traces back to Methyl 4-amino-3-nitrobenzoate , which must be iodinated at the vacant ortho position (C5 of the aniline).
Reaction Scheme Diagram
Caption: Six-step synthetic pathway from commercially available methyl 4-amino-3-nitrobenzoate to the target indole.
Detailed Experimental Protocols
Step 1: Iodination of Methyl 4-amino-3-nitrobenzoate
Objective: Regioselective installation of iodine at the C5 position (ortho to the amino group).
Mechanism: Electrophilic aromatic substitution.[1] The amino group directs ortho/para; the nitro and ester groups deactivate. Position 5 is the only accessible activated site.
Add NIS (12.6 g, 56.1 mmol) portion-wise at room temperature.
Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of starting material.
Workup: Pour the reaction mixture into ice-water (500 mL). A yellow precipitate will form.
Filter the solid and wash with water (3 x 50 mL) and 5% sodium thiosulfate solution (to remove excess iodine).
Dry the solid in a vacuum oven at 45°C.
Yield: Expect ~85-90%.
Product: Methyl 4-amino-3-iodo-5-nitrobenzoate.
Step 2 & 3: Sonogashira Coupling and Indole Cyclization
Objective: Construction of the 2-phenylindole core.
Note: This can be performed as a one-pot cascade or a two-step process. The two-step process (isolation of alkyne) is recommended for higher purity.
In a flame-dried flask under Argon, combine the iodo-aniline intermediate (5.0 g, 15.5 mmol), Pd(PPh3)2Cl2 (544 mg, 0.77 mmol), and CuI (59 mg, 0.31 mmol).
Add anhydrous DMF (50 mL) and TEA (6.5 mL, 46.5 mmol). Degas the solution (sparge with Argon for 10 min).
Add phenylacetylene (2.0 mL, 18.6 mmol) dropwise.
Coupling: Stir at RT for 2 hours . (TLC will show the intermediate alkyne).
Cyclization: Heat the reaction mixture to 80°C for 12 hours. The copper catalyst facilitates the 5-endo-dig cyclization of the amine onto the alkyne.
Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) and brine.
Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Objective: Convert the 7-nitro group to the 7-amino group without reducing the indole double bond or the phenyl ring.
Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation to avoid over-reduction.
Protocol:
Suspend Methyl 7-nitro-2-phenyl-1H-indole-5-carboxylate (3.0 g, 10.1 mmol) in EtOH (60 mL) and Water (15 mL).
Add Ammonium Chloride (NH4Cl) (2.7 g, 50.5 mmol) and Iron powder (2.8 g, 50.5 mmol).
Heat to reflux (80°C) for 2 hours with vigorous stirring.
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.
Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, dry, and concentrate.
Product: Methyl 7-amino-2-phenyl-1H-indole-5-carboxylate. (Usually obtained as a yellow solid, sufficiently pure for the next step).
Step 5: Reductive Amination
Objective: Installation of the cyclopentyl group.
Reagents:
Objective: Hydrolysis of the methyl ester to the final carboxylic acid.
Protocol:
Dissolve the ester (1.5 g) in THF (15 mL) and MeOH (5 mL).
Add a solution of Lithium Hydroxide (LiOH·H2O) (5 equiv) in Water (5 mL).
Stir at 50°C for 4 hours.
Workup: Concentrate to remove organics. Dilute the aqueous residue with water (10 mL).
Acidify to pH ~3-4 with 1M HCl. The product will precipitate.[1]
Filter, wash with water, and dry in a vacuum desiccator.
Final Product: 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid.
Data Summary & Stoichiometry Table
Step
Reagent
Equiv
Role
Key Condition
1
Methyl 4-amino-3-nitrobenzoate
1.0
SM
Solv: AcOH
NIS
1.1
Iodinating Agent
60°C, 4h
2/3
Phenylacetylene
1.2
Coupling Partner
Argon atm
Pd(PPh3)2Cl2
0.05
Catalyst
80°C (Cyclization)
4
Iron Powder
5.0
Reductant
Reflux, EtOH/H2O
5
Cyclopentanone
3.0
Electrophile
DCE, RT
NaBH(OAc)3
3.0
Hydride Source
Mild Acid (AcOH)
6
LiOH
5.0
Base
50°C, THF/H2O
Safety & Troubleshooting
Nitro Compounds: The starting material and intermediates are nitro-aromatics.[2] While generally stable, avoid excessive heat or shock.
Palladium Coupling: Ensure rigorous deoxygenation (Argon sparging) to prevent homocoupling of the alkyne (Glaser coupling) which consumes the reagent and complicates purification.
Reductive Amination: The 7-amino group is weakly nucleophilic due to the electron-withdrawing ester at C5. If the reaction is slow, TiCl4 (0.5 equiv) can be used as a Lewis acid additive to promote imine formation before adding the borohydride.
Solubility: The final carboxylic acid may have poor solubility in non-polar solvents. Use DMSO-d6 for NMR characterization.[3][4]
References
Patent Reference: Indole and indazole compounds as an inhibitor of cellular necrosis.[5] US Patent 8,436,038 B2.[5] (Compound UEIUDHXBXDFVIK).[5]
Indole Synthesis Methodology: Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
HCV NS5B Inhibitor Analogs: Kadow, J. F., et al. (2013). Discovery of BMS-791325 (Beclabuvir). Journal of Medicinal Chemistry. (Contextual reference for 7-substituted indole scaffolds).
Application Note: Functionalization of C3 Position in 2-Phenyl-1H-indole-5-carboxylic Acid
[1] Executive Summary The scaffold 2-phenyl-1H-indole-5-carboxylic acid represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The scaffold 2-phenyl-1H-indole-5-carboxylic acid represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and antiviral drugs (e.g., HCV NS5B polymerase inhibitors). While the C2-phenyl group provides essential hydrophobic interactions and blocks the C2 position, the C3 position remains the primary vector for diversification to modulate potency and metabolic stability.
This guide details the strategic functionalization of the C3 position. Unlike simple indoles, this substrate presents specific challenges: the electron-withdrawing nature of the C5-carboxylic acid deactivates the ring toward electrophilic attack, while the C2-phenyl group imposes steric constraints. This application note provides optimized, self-validating protocols for Formylation , Halogenation , and Sulfenylation , grounded in mechanistic causality and rigorous experimental validation.
Strategic Analysis & Chemical Logic
Electronic and Steric Environment[2]
Nucleophilicity: The indole C3 position is inherently nucleophilic (enamine-like character). However, the C5-COOH group (
) reduces the electron density of the pyrrole ring via the conjugated -system, requiring more active electrophiles or optimized conditions compared to unsubstituted indole.
Regioselectivity: The bulky phenyl group at C2 effectively blocks electrophilic substitution at that position, directing reaction almost exclusively to C3.
Solubility & Handling: The free carboxylic acid moiety often leads to poor solubility in standard non-polar organic solvents (DCM, Toluene).
Recommendation: For most electrophilic substitutions, converting the acid to its methyl ester (Methyl 2-phenyl-1H-indole-5-carboxylate) is highly recommended to improve solubility and prevent competitive side reactions at the acidic proton. The ester can be easily hydrolyzed back to the acid post-functionalization.
Reaction Pathways Overview
The following diagram illustrates the core functionalization pathways covered in this guide.
Figure 1: Strategic divergence for C3 functionalization of the 2-phenylindole scaffold.
Objective: Introduction of an aldehyde group at C3. This is the most versatile intermediate, allowing access to amines (reductive amination), nitriles, and olefins.
Mechanistic Insight: The electron-withdrawing C5-COOH slows the initial attack on the Vilsmeier reagent (chloroiminium ion). Heating is often required to drive the reaction to completion, unlike simple indoles which react at
.
Materials:
Substrate: Methyl 2-phenyl-1H-indole-5-carboxylate (preferred) or free acid.
Reagent: Phosphorus oxychloride (
), anhydrous.
Solvent:
-Dimethylformamide (DMF), anhydrous.
Quench: Saturated aqueous Sodium Acetate (
) or .
Step-by-Step Methodology:
Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (
) to . Add () dropwise. Stir for 30 min at to form the Vilsmeier salt (white precipitate may form).
Addition: Dissolve the indole substrate (
) in minimum anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at .
Reaction: Allow the mixture to warm to room temperature (RT).
Critical Checkpoint: Monitor by TLC/LCMS. If conversion is
after 2 hours, heat to . The C5-EWG often necessitates this thermal boost.
Hydrolysis: Cool the mixture to
. Pour slowly into crushed ice/water.
Basification: Adjust pH to
using saturated or . Avoid strong bases () to prevent hydrolysis of the ester (if present).
Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate.
Data Summary:
Parameter
Condition
Typical Yield
| Temperature |
| |
| Time | | N/A |
| Appearance | Pale yellow solid | High Purity |
Protocol 2: C3-Bromination (Preparation for Cross-Coupling)
Objective: Synthesis of the 3-bromo derivative, a critical precursor for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Mechanistic Insight:
-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[1] The reaction is highly regioselective for C3 due to the stabilization of the cationic intermediate by the nitrogen lone pair.
) portion-wise at in the dark (wrap flask in foil to prevent radical side reactions).
Reaction: Stir at
for 1 hour, then allow to warm to RT.
Self-Validation: The reaction is typically fast. Prolonged stirring or excess NBS can lead to over-bromination on the phenyl ring or benzylic positions, although the deactivated indole ring is less prone to this than electron-rich indoles.
Workup: Pour into water. Extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF) and brine.
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).
) moiety, common in antiviral and anticancer indole derivatives.
Mechanistic Insight: This protocol utilizes an Iodine/
mediated system to generate an electrophilic sulfenylating species from sodium sulfinates in situ. It avoids the use of odorous thiols and harsh conditions.
Increase temperature to ; Ensure anhydrous reagents; Use 5-COOMe ester.
N-Alkylation/Acylation
Competitive nucleophilicity
Ensure C3 is not sterically blocked; C3 is kinetically favored, but basic conditions promote N-reaction. Keep conditions acidic/neutral (Vilsmeier is acidic).
Poly-halogenation
Excess reagent or radical pathway
Use exact stoichiometry (); Perform in dark; Lower temperature to .
Poor Solubility
Free carboxylic acid
Crucial: Convert to Methyl/Ethyl ester before C3 functionalization. Hydrolyze (LiOH/THF/H2O) as the final step.
References
Vilsmeier-Haack Reaction on Indoles:
Title: Application Notes and Protocols: Vilsmeier-Haack Formyl
C3-Sulfenylation Methodology
Title: Iodine–PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates.[3]
Reactivity of Electron-Poor Indoles:
Title: A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles.
Source: BenchChem.
Indole C3-Alkylation Strategies
Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[4][5]
Microwave-Assisted Synthesis of 2-Phenylindole Derivatives: A Guide to Accelerated and Efficient Methodologies
An Application Note and Protocol for Researchers Abstract The indole scaffold is a cornerstone in medicinal chemistry and materials science, with 2-phenylindole derivatives exhibiting a wide array of biological activitie...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with 2-phenylindole derivatives exhibiting a wide array of biological activities.[1][2] Traditional synthetic routes to these compounds often suffer from long reaction times, harsh conditions, and modest yields.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic rate enhancements, improved yields, and cleaner reaction profiles.[4][5] This guide provides an in-depth exploration of microwave-assisted methodologies for synthesizing 2-phenylindole derivatives, focusing on the Fischer and Bischler-Möhlau indole syntheses. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for efficient compound generation.
The MAOS Advantage: Beyond Thermal Heating
Conventional heating relies on the inefficient transfer of energy from an external source through the vessel walls to the solvent and finally to the reactants.[6] Microwave-assisted synthesis, however, utilizes dielectric heating.[7] Microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid rotation and generating heat volumetrically and uniformly.[8] This direct energy transfer is incredibly fast, occurring in nanoseconds, which can lead to instantaneous high temperatures at the molecular level, accelerating reaction kinetics far beyond what is achievable with conventional heating.[9][10]
The primary benefits of employing MAOS in the synthesis of 2-phenylindole derivatives include:
Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[11][12]
Increased Yields and Purity: Uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[8]
Energy Efficiency: By heating only the reaction mixture, MAOS significantly reduces energy consumption compared to conventional oil baths.[6]
Compatibility with Green Chemistry: MAOS often enables solvent-free reactions or the use of more environmentally benign solvents.[4][13]
A generalized workflow for performing microwave-assisted synthesis is straightforward and amenable to high-throughput applications.
Caption: General workflow for microwave-assisted organic synthesis.
Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust method for constructing the indole core from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[14] The reaction, however, can be sluggish. Microwave irradiation provides a significant acceleration, making it a highly efficient route to 2-phenylindoles.[3][15]
Mechanism and Rationale
The reaction proceeds via the formation of an arylhydrazone, which tautomerizes to an enamine. The key step is a thermally allowed[2][2]-sigmatropic rearrangement, which is significantly accelerated by the rapid and high temperatures achieved under microwave irradiation. Subsequent cyclization and elimination of ammonia yield the indole ring.[14][16]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Comparative Data
Microwave irradiation drastically reduces reaction times and can improve yields compared to conventional heating methods for the synthesis of various 2-phenylindole derivatives.
The Bischler-Möhlau synthesis is another classical method that produces 2-arylindoles, specifically from the reaction of an α-haloacetophenone with an excess of an aniline.[19][20] The traditional method requires harsh conditions, but microwave-assisted, solvent-free adaptations provide a rapid, efficient, and environmentally friendly alternative.[13][21]
Mechanism and Rationale
The reaction begins with the N-alkylation of aniline with phenacyl bromide. A second molecule of aniline then acts as a base and reactant to form an intermediate that undergoes an intramolecular electrophilic cyclization.[19] The high-energy transition state of this cyclization is readily accessed with the rapid heating provided by microwaves, leading to a one-pot procedure with good yields.[13][21]
Caption: Logical progression of the Bischler-Möhlau Indole Synthesis.
Detailed Protocol: One-Pot, Solvent-Free Synthesis of 2-Phenylindole
This one-pot protocol is adapted from literature procedures that highlight the green chemistry advantages of MAOS.[13][21]
In a small open beaker, add aniline (2.0 mmol) and phenacyl bromide (1.0 mmol). The excess aniline acts as both the reactant and the base.[3][13]
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
Place the beaker in the center of the microwave oven.
Irradiate the mixture at 540 W for 45-60 seconds.[13] Caution: Perform in a well-ventilated fume hood as the reaction can be vigorous. Monitor for color change (typically to a dark brown or purple).
After irradiation, carefully remove the beaker and allow the mixture to cool to room temperature.
The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield pure 2-phenylindole.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase irradiation time or temperature. Ensure proper sealing of the vial to maintain pressure.
Decomposition of starting material or product.
Decrease irradiation temperature. Use a less polar solvent that absorbs less microwave energy.
Formation of Byproducts
Reaction temperature too high.
Reduce the microwave power or set a lower maximum temperature.
Incorrect stoichiometry.
Verify the molar ratios of reactants and catalysts. For Bischler synthesis, ensure sufficient excess of aniline.
Inconsistent Results
Inconsistent microwave field.
Ensure the reaction vial is placed in the center of the microwave cavity. Use a dedicated scientific microwave reactor for better reproducibility.
Non-polar reactants/solvent.
Add a small amount of a polar, high-dielectric solvent (e.g., DMF, ethanol) or a silicon carbide (SiC) passive heating element to improve energy absorption.
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the preparation of 2-phenylindole derivatives.[1][22] By leveraging direct and efficient energy transfer, MAOS provides a powerful platform for accelerating reaction discovery and optimization. The Fischer and Bischler-Möhlau syntheses, two classical and versatile methods, are rendered significantly more efficient, rapid, and environmentally friendly through the application of microwave irradiation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of diverse indole libraries for applications in drug discovery and materials science.[3]
References
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615–637. [Link]
G, A., & P, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615-637. [Link]
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. [Link]
Singh, M., & Singh, J. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 4(3), 1334-1342. [Link]
Almalki, F. A., & Baryyan, A. O. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Applied Toxicology. [Link]
Sahu, P. K., & Sahu, P. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. 9th International Electronic Conference on Synthetic Organic Chemistry. [Link]
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
Sharma, R., & Sharma, P. (2022). Importance of Microwave Heating In Organic Synthesis. ResearchGate. [Link]
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scribd. [Link]
Inamdar, S. S., More, V. M., & Pawar, S. S. (2014). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Der Pharma Chemica, 6(6), 332-336. [Link]
Rathod, A. S., Godipurge, S. S., & Biradar, J. S. (2018). Microwave Assisted, Solvent-Free, “Green” Synthesis of Novel Indole Analogs as Potent Antitubercular and Antimicrobial Agents and Their Molecular Docking Studies. Russian Journal of General Chemistry, 88(6), 1238–1246. [Link]
Dhake, K. P., & Kadam, S. S. (2018). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Analysis, 8(2), 98-102. [Link]
Quora. (2021). What are the advantages of using a microwave in green synthesis?. Quora. [Link]
ResearchGate. (2024). Fischer‐indole synthesis under microwave irradiation. ResearchGate. [Link]
IJNRD.org. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.org. [Link]
D'Agostino, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1420. [Link]
Navalgund, S. G., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-3009. [Link]
D'Agostino, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. University of Naples Federico II. [Link]
Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407. [Link]
Sharma, R., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
Swain, B., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Phenyl-1H-indole-5-carboxylic Acid
Welcome to the technical support center. This guide provides a systematic, in-depth approach to addressing the common challenge of low aqueous solubility for 2-phenyl-1H-indole-5-carboxylic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide provides a systematic, in-depth approach to addressing the common challenge of low aqueous solubility for 2-phenyl-1H-indole-5-carboxylic acid. As researchers, scientists, and drug development professionals, you require reliable methods to achieve desired concentrations for your experiments. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific application.
Part 1: Understanding the Core Problem
Q1: Why is 2-phenyl-1H-indole-5-carboxylic acid so poorly soluble in neutral water?
A1: The low aqueous solubility of this molecule is a direct consequence of its chemical structure. It possesses a large, rigid, and predominantly non-polar backbone. Let's break down the contributing factors:
Hydrophobic Character: The molecule is built on a fused ring system (indole) and a phenyl group. These aromatic structures are hydrophobic ("water-fearing") and prefer to interact with themselves rather than with polar water molecules.
Ionizable Group: The single carboxylic acid (-COOH) group is the only significantly polar, hydrophilic feature. However, in its protonated (uncharged) state at neutral or acidic pH, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
Crystalline Structure: In solid form, these molecules can pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before solvation can occur.
The key to solubilization lies in manipulating the molecule's only ionizable handle: the carboxylic acid. By converting it to its charged carboxylate form (-COO⁻), we dramatically increase its polarity and affinity for water.
Part 2: A Systematic Troubleshooting Workflow
Before beginning experimental work, it's crucial to have a logical plan. The following workflow diagram outlines a step-by-step process, starting with the simplest and most common techniques and progressing to more complex methods. This ensures you invest time and resources efficiently.
Caption: Systematic workflow for troubleshooting solubility.
Part 3: First-Line Strategy: pH Adjustment
This is the most effective and straightforward method for solubilizing acidic compounds.
Q2: How exactly does increasing the pH improve solubility?
A2: The principle is based on acid-base chemistry. The carboxylic acid group (-COOH) is a weak acid, meaning it can donate a proton (H⁺) to become its conjugate base, the carboxylate anion (-COO⁻).
Protonated Form (-COOH): Uncharged, less polar, poorly water-soluble.
Deprotonated Form (-COO⁻): Charged (anionic), much more polar, readily forms favorable ion-dipole interactions with water molecules, leading to significantly higher solubility.[1]
The pH of the solution determines the equilibrium between these two forms. By raising the pH with a base (e.g., NaOH), you remove H⁺ ions from the solution, shifting the equilibrium towards the deprotonated, water-soluble carboxylate form. As a general rule, for full solubilization, the pH should be adjusted to at least 1-2 units above the compound's pKa. While the exact pKa for 2-phenyl-1H-indole-5-carboxylic acid is not readily published, most simple carboxylic acids have pKa values in the range of 4-5.[2][3] Therefore, targeting a pH of 7.0 or higher is an excellent starting point.
Experimental Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol provides a self-validating method to prepare a clear, soluble stock solution.
Preparation:
Weigh the desired amount of 2-phenyl-1H-indole-5-carboxylic acid powder into a sterile container.
Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q®). The compound will not dissolve and will appear as a suspension.
Titration:
While stirring vigorously, add a dilute solution of sodium hydroxide (NaOH), such as 0.1 M or 1 M, drop by drop.
Monitor the suspension. As the pH increases, the solid will begin to dissolve.
Validation Point: Continue adding NaOH until the solution becomes completely clear. A fully transparent solution indicates that the compound has been converted to its soluble salt form.
Finalization:
Once the solution is clear, measure the pH to ensure it is in a range suitable for your experiment.
Add water to reach the final target volume.
Sterile-filter the final solution through a 0.22 µm filter to remove any potential particulates or microbial contamination.
Part 4: Second-Line Strategy: Co-Solvent Systems
If pH modification is not an option due to experimental constraints (e.g., pH-sensitive assays, physiological pH requirements), the use of co-solvents is the next logical step.
Q3: What are co-solvents and how do they work?
A3: Co-solvents are water-miscible organic solvents that are added to water to increase the solubility of non-polar compounds.[4] They function primarily by reducing the overall polarity of the solvent system.[] Water is highly polar and has a strong hydrogen-bonding network. A hydrophobic molecule like ours disrupts this network, which is energetically unfavorable. The co-solvent disrupts water's hydrogen bonding, creating a less polar ("more organic-like") environment that can more easily accommodate the hydrophobic compound.[4][]
Q4: Which co-solvents are most effective and what concentrations should I use?
A4: The choice of co-solvent depends on the specific application, especially considering potential toxicity in biological systems. Below is a table of common choices. It is always recommended to start with the lowest effective concentration.
Co-Solvent
Typical Starting % (v/v)
Mechanism of Action
Key Considerations
Dimethyl Sulfoxide (DMSO)
5 - 20%
Aprotic, highly polar solvent; disrupts water structure effectively.
Gold standard for initial screening. Can be toxic to some cells at >0.5%.
Ethanol (EtOH)
10 - 30%
Protic solvent; reduces solvent polarity.
Widely used, less toxic than DMSO. Can be volatile.
Polyethylene Glycol 400 (PEG 400)
10 - 50%
Reduces water polarity; can form hydrogen bonds.
Low toxicity, often used in preclinical formulations.[6] Can be viscous.
Propylene Glycol (PG)
10 - 40%
Similar to PEG 400.
Common pharmaceutical excipient with a good safety profile.[4][6]
Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mg/mL).
Serial Dilution: Create a series of aqueous solutions with varying percentages of your chosen co-solvent (e.g., prepare tubes with 5%, 10%, 20%, and 40% DMSO in your aqueous buffer).
Titration: Add a small aliquot of the 100% DMSO stock solution to each co-solvent blend.
Observation: Vortex each tube and observe for precipitation. The highest concentration that remains clear for an extended period (e.g., >1 hour) is your approximate solubility limit in that co-solvent system.
Validation: Always include a control where you add the DMSO stock to a buffer with no co-solvent to confirm that precipitation occurs.
Part 5: Advanced Solubilization Strategies
When pH adjustment and co-solvents are insufficient or unsuitable, more advanced formulation techniques involving excipients can be employed.
Q5: What are surfactants and cyclodextrins?
A5: These are specialized molecules that enhance solubility through non-covalent interactions, effectively hiding the hydrophobic compound from the aqueous environment.
Surfactants: These are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail". Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where poorly soluble drugs can be entrapped, while the hydrophilic heads face the water, keeping the entire structure dissolved.[7][8][9][10][11]
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate a hydrophobic "guest" molecule, like our indole compound, forming an "inclusion complex."[][16] This complex presents a hydrophilic outer surface to the water, thereby increasing the apparent solubility of the guest molecule.[]
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
Q6: Which surfactants or cyclodextrins should I consider?
A6: For research and development, non-ionic surfactants and chemically modified cyclodextrins are most common due to their effectiveness and lower biological reactivity.
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBECD) are often preferred over native β-cyclodextrin due to their own significantly higher aqueous solubility.[12]
References
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search Grounding API.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research.
Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 384, 122245.
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
BenchChem. (2025). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions. BenchChem Technical Support.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Tech Support.
Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3743.
Tonelli, A. E., et al. (2020). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 20(5), 3297-3308.
Kalogianni, A., et al. (2022). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. Molecules, 27(21), 7235.
Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(9), 4584-4594.
Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 34-45.
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Insights.
Li, X., et al. (2020). New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4. Current Microbiology, 77(12), 4095-4103.
Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
Technical Support Center: Purification Strategies for Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Fischer indole synthesis and encounter challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Fischer indole synthesis and encounter challenges in purifying their target molecules. Unreacted phenylhydrazine and its byproducts are common impurities that can complicate downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these purification challenges effectively.
Troubleshooting Guide: Isolating Your Indole
This section addresses specific experimental issues encountered during the work-up and purification of indole synthesis reaction mixtures.
Q1: My crude product is a dark, oily residue, and TLC analysis shows a complex mixture. How can I efficiently remove the unreacted phenylhydrazine?
This is a common issue, often arising from side reactions or the thermal instability of phenylhydrazine. A robust acid-base liquid-liquid extraction is the most effective first-line approach.[1][2][3]
Underlying Principle: The strategy hinges on the differential acid-base properties of your indole product and the phenylhydrazine impurity. Most indole scaffolds are weakly basic or neutral, whereas phenylhydrazine is a basic compound. By adjusting the pH of the aqueous phase during extraction, you can selectively protonate the phenylhydrazine, rendering it water-soluble as its hydrochloride salt, while your typically less basic indole remains in the organic layer.[1][3][4]
Detailed Protocol: Acid-Base Extraction
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution.[5] The basic phenylhydrazine will react with the HCl to form phenylhydrazine hydrochloride, which is preferentially partitioned into the aqueous layer. Repeat the acidic wash two to three times to ensure complete removal.
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield your crude indole, now significantly depleted of phenylhydrazine.
Q2: After an initial extraction, my product is still contaminated with a significant amount of phenylhydrazine. What are my next steps?
If acidic washes are insufficient, you have several advanced options, including chemical quenching, column chromatography, or steam distillation.
Option A: Chemical Quenching with Benzaldehyde
Underlying Principle: Excess phenylhydrazine can be chemically converted into a more easily removable derivative. Benzaldehyde reacts with phenylhydrazine to form benzaldehyde phenylhydrazone, a compound that is typically crystalline and insoluble in common organic solvents, allowing for its removal by filtration.[6][7][8]
Detailed Protocol: Chemical Quenching
Following the initial work-up (without the acidic wash), dissolve the crude product in a suitable solvent like ethanol.
Add a stoichiometric equivalent of benzaldehyde relative to the estimated amount of residual phenylhydrazine.
Stir the mixture at room temperature. The formation of the solid phenylhydrazone may be immediate or require a short period of stirring.
Filter the solid benzaldehyde phenylhydrazone from the solution.
The filtrate, containing your indole product, can then be concentrated and further purified by column chromatography or recrystallization.
Option B: Column Chromatography
Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[9] Phenylhydrazine is more polar than many indole products and will, therefore, have a stronger affinity for the silica gel.
Detailed Protocol: Silica Gel Column Chromatography
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes.[10] The ideal solvent system will show good separation between your indole product and the phenylhydrazine spot (which can be visualized under a UV lamp).
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.
Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the fractions containing your pure indole. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for large-scale removal of phenylhydrazine?
For industrial-scale operations, a well-optimized acid-base extraction is typically the most cost-effective and efficient method.[12] It avoids the use of large quantities of chromatography solvents and the complexities of steam distillation. The process can be adapted to continuous flow systems for even greater efficiency.
Q2: Can I use steam distillation to remove phenylhydrazine?
Yes, steam distillation is a viable but less common method.[13][14][15]
Underlying Principle: This technique is suitable for separating volatile compounds that are immiscible with water from non-volatile components.[13][14] Phenylhydrazine is steam-volatile, while many substituted indoles with higher molecular weights have significantly lower volatility. The steam reduces the boiling point of the phenylhydrazine, allowing it to co-distill with water at a temperature below its decomposition point.[15][16]
When to Consider Steam Distillation:
When your indole product has a high boiling point and is not steam-volatile.
When you want to avoid large volumes of organic solvents.
This method is particularly useful for purifying aniline (phenylamine), a compound structurally related to phenylhydrazine.[15][16]
Q3: How do I properly dispose of waste containing phenylhydrazine?
Phenylhydrazine is toxic and requires careful handling and disposal.[17][18][19] All waste, including aqueous extracts from acidic washes and contaminated solvents, should be treated as hazardous waste. Consult your institution's environmental health and safety guidelines for specific disposal procedures.[17][18][20]
Q4: My indole product is also basic. How can I use acid-base extraction without losing my product?
This requires a more nuanced approach based on the difference in basicity (pKb) between your indole and phenylhydrazine. You may need to use a milder acidic solution (e.g., dilute acetic acid) to selectively protonate the more basic phenylhydrazine. Careful pH control and monitoring are crucial. In such cases, column chromatography might be a more straightforward purification method.
Visual Workflow and Data
Decision-Making Workflow for Phenylhydrazine Removal
Caption: A decision tree for selecting the appropriate purification method.
Table 1: Comparison of Purification Methods
Method
Principle
Advantages
Disadvantages
Best For
Acid-Base Extraction
Differential solubility of basic phenylhydrazine in acidic aqueous solutions.
Fast, scalable, cost-effective.
May not be suitable for highly basic indoles; can form emulsions.
First-line purification for most indole syntheses.
Column Chromatography
Differential adsorption on a stationary phase (e.g., silica gel).
High resolution; can separate complex mixtures.
Can be time-consuming and requires large solvent volumes.
Isolating pure indole from multiple impurities.
Chemical Quenching
Conversion of phenylhydrazine to an easily removable derivative.
Can remove large amounts of phenylhydrazine effectively.
Introduces another reagent; the derivative may require separation.
Reactions with a large excess of phenylhydrazine.
Steam Distillation
Co-distillation with water at a reduced temperature.
Avoids high temperatures and large volumes of organic solvents.
Only suitable for non-volatile indole products; can be slow.
High-boiling, thermally sensitive indoles.
References
Acid–base extraction. Wikipedia. Available at: [Link]
Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Available at: [Link]
Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]
Acid-Base Extraction. Kennesaw State University. Available at: [Link]
Chemical Safety Practices Recommendations PhenylHydrazine HCl. NCI at Frederick. Available at: [Link]
Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. PMC - NIH. Available at: [Link]
Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham. Available at: [Link]
Steam distillation. Wikipedia. Available at: [Link]
How to quench excess hydrazine monohydrate. Reddit. Available at: [Link]
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available at: [Link]
Organic Practical Setup 10. Steam distillation. YouTube. Available at: [Link]
Crystallization purification of indole. ResearchGate. Available at: [Link]
Steam Distillation. Buchi.com. Available at: [Link]
Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. MDPI. Available at: [Link]
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. Available at: [Link]
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PMC - NIH. Available at: [Link]
Process for the preparation of phenylhydrazines. Google Patents.
Problems with Fischer indole synthesis. Reddit. Available at: [Link]
How to get the maximum yield for the Fisher Indole synthesis ?. ResearchGate. Available at: [Link]
Curious about quenching of hydrazinolysis. ResearchGate. Available at: [Link]
Write an equation for the reaction of benzaldehyde with phenylhydrazine. Homework.Study.com. Available at: [Link]
Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents.
Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Semantic Scholar. Available at: [Link]
Indole Compounds. VI*. Syntheses of Indole Thioethers by Direct Cyclization of Phenylhydrazine Hydrochlorides and Aliphatic Acetals. Collection of Czechoslovak Chemical Communications. Available at: [Link]
Reaction of benzaldehyde with phenylhydrazine. zhishantan.blogspot.com. Available at: [Link]
(PDF) Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. ResearchGate. Available at: [Link]
Benzaldehyde reacts with phenyl hydrazine to form the product. Allen. Available at: [Link]
Why Do Some Fischer Indolizations Fail?. PMC - NIH. Available at: [Link]
Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. The Royal Society of Chemistry. Available at: [Link]
Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. Available at: [Link]
What is the product of the reaction between benzyl and phenylhydrazine?. Quora. Available at: [Link]
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]
How can I select the solvent system for column chromatography?. ResearchGate. Available at: [Link]
Process for removing residual hydrazine from caustic solutions. Google Patents.
Ternary eluent column chromatography. Reddit. Available at: [Link]
Separating positional isomers of 2-phenylindole-5-carboxylic acid requires a departure from standard "generic" HPLC protocols.[1] Because these isomers share identical molecular weights and nearly identical hydrophobicities (logP), standard C18 columns often fail to resolve them.
This guide prioritizes shape selectivity and
interactions over simple hydrophobicity. The protocols below are designed to resolve the target 5-carboxylic acid from likely impurities (e.g., 4-, 6-, or 7-carboxylic acid isomers or phenyl-positional variants).
Module 1: Critical Method Parameters (The "Why")
Before starting the experiment, understand the three variables that dictate your separation success.
Stationary Phase Selectivity (The "Lock")
Standard C18 phases separate based on hydrophobicity. Isomers of 2-phenylindole-carboxylic acid have similar hydrophobic footprints.
Recommendation: Use a Phenyl-Hexyl or Biphenyl phase.
Mechanism: These phases possess
electrons in the stationary phase rings.[2] They interact with the systems of the indole and phenyl rings of your analyte. Subtle differences in the electron density of isomers (caused by the position of the electron-withdrawing carboxyl group) lead to distinct retention times on these phases, whereas they would co-elute on C18.
Mobile Phase pH (The "Switch")
The carboxylic acid moiety has a pKa of approximately 4.5 .
Danger Zone: pH 3.5 – 5.5. Operating here causes "mixed-mode" behavior where the analyte exists as both neutral and ionized species, leading to split peaks or massive broadening.
Reasoning: At pH < 2.8, the carboxyl group is fully protonated (neutral). This maximizes retention (allowing the column more time to interact with the isomers) and eliminates secondary ionic interactions that cause tailing.
Organic Modifier Choice
Recommendation:Methanol (MeOH) over Acetonitrile (ACN).
Mechanism: ACN has its own
electrons (triple bond) which can compete with the analyte for the stationary phase's systems.[2] MeOH is "transparent" to these interactions, allowing the Phenyl-Hexyl column to exert its maximum selectivity.
Module 2: Standard Operating Procedure (SOP)
Optimized Gradient Protocol
Use this starting point for method development.
Parameter
Setting
Notes
Column
Phenyl-Hexyl (e.g., Kinetex, XBridge, or equivalent)
150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A
Water + 0.1% Formic Acid
pH ~ 2.7 (Suppresses ionization)
Mobile Phase B
Methanol + 0.1% Formic Acid
Promotes selectivity
Flow Rate
1.0 mL/min
Adjust for column ID
Temperature
25°C
Lower temp often improves isomeric selectivity
Detection
UV @ 254 nm and 280 nm
Indole core absorbs strongly here
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
40%
Initial Hold
20.0
80%
Linear Ramp
20.1
40%
Re-equilibration
| 25.0 | 40% | Stop |
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Use the logic flow below to diagnose resolution issues.
Figure 1: Decision matrix for troubleshooting isomeric separations of indole-carboxylic acids.
Frequently Asked Questions
Q1: I am seeing a split peak for my main compound. Is my column broken?A: Likely not. This is a classic symptom of operating near the pKa (pH 4.0–5.0). The split represents the separation of the neutral acid and the ionized carboxylate.
Fix: Lower the pH to 2.5 using Formic Acid or Phosphate buffer. This forces 100% of the population into the neutral state.
Q2: Why recommend Methanol? Acetonitrile usually gives sharper peaks.A: While ACN has lower viscosity (lower backpressure), it suppresses the
interactions required to separate isomers. Methanol allows the phenyl rings on the stationary phase to interact more strongly with the indole core of your analyte, amplifying the subtle differences between isomers.
Q3: The isomers are partially resolved but not baseline. What is the "Nuclear Option"?A: If Phenyl-Hexyl fails, switch to a Pentafluorophenyl (PFP) column.[3]
Why: PFP phases offer "shape selectivity" and strong dipole-dipole interactions due to the fluorine atoms. This is often the gold standard for separating positional isomers of aromatic compounds when other phases fail.
Q4: Can I use basic pH (pH > 8)?A: Yes, but with caveats. At high pH, the carboxylic acid is fully ionized (COO-). This reduces retention significantly (elutes faster). You must use a "hybrid" silica column (e.g., Waters XBridge or Agilent PLRP-S) that can withstand high pH. Standard silica dissolves above pH 7.5.
Module 4: Column Selection Decision Tree
Use this workflow to select the correct stationary phase based on your specific isomer difficulty.
Figure 2: Strategic column selection pathway for aromatic positional isomers.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Chapter 7: Method Development).
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl and PFP utility for benzene ring positional isomers).
Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. (Detailed mechanisms on pH effects on ionizable analytes and silanol interactions).
Waters Corporation. (2025). Separation of Positional Isomers of Benzoic Acids. (Demonstrates utility of alternative selectivity for aromatic acid isomers).
Technical Guide: Preventing Oxidative Degradation of Indole-5-Carboxylic Acid
The following technical guide is designed for researchers and process chemists handling Indole-5-carboxylic acid (I5CA). It synthesizes chemical stability data with practical isolation methodologies to prevent the common...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists handling Indole-5-carboxylic acid (I5CA). It synthesizes chemical stability data with practical isolation methodologies to prevent the common "pinking" or "browning" oxidative degradation events.
Executive Summary: The Stability Paradox
Indole-5-carboxylic acid presents a unique stability paradox. While the carboxylic acid group at the C5 position is electron-withdrawing—theoretically stabilizing the ring against electrophilic attack compared to unsubstituted indole—the pyrrole moiety remains highly electron-rich.
In the presence of oxygen, light, or acidic silica, the indole core undergoes radical cation formation. This leads to oxidative coupling (dimerization) or oxidation at the C3 position to form indoxyls, which rapidly degrade into colored quinoidal species (isatins) or melanin-like polymers. Successful isolation requires a "Shielded Workup" strategy that interrupts this radical pathway.
Critical Control Points (The "Antioxidant Shield")
Before initiating any workup, review these three critical control parameters. Failure in any one area is the primary cause of yield loss and discoloration.
Parameter
Risk Factor
Mitigation Strategy
Atmosphere
High Risk. Dissolved in solvents promotes radical formation.
Sparging: All solvents (extraction & wash) must be sparged with or Ar for 15 mins. Maintain an inert blanket over reaction vessels.
Buffered Acidification: Do not crash precipitate with concentrated mineral acid. Use a stepwise pH adjustment to (pKa of -COOH is ~3.4).
Light
Moderate Risk. Indoles are photosensitizers; UV/Vis light accelerates auto-oxidation.
Amber Glass/Foil: Wrap all columns, flasks, and funnels in aluminum foil. Work in reduced light if possible.
The "Gold Standard" Isolation Protocol
Recommended for crude reaction mixtures (e.g., saponification of esters or Fischer indole synthesis).
Phase A: Preparation (The Scavenger System)
Prepare the "Antioxidant Wash Buffer" before touching the crude material:
Composition: 5% Sodium Metabisulfite (
) or 5% Sodium Ascorbate in degassed water.
Purpose: This acts as a sacrificial reductant to quench any radical species generated during phase transfer.
Phase B: The Workup Workflow
Solvent Swap: If the reaction is in an organic solvent (e.g., THF, MeOH), strip the solvent under reduced pressure (
) to a minimum volume. Do not distill to dryness.
Basic Extraction:
Resuspend residue in degassed Ethyl Acetate (EtOAc) .
Extract with 0.5 M NaOH (cold). The I5CA will move to the aqueous phase as the carboxylate salt (
).
Checkpoint: The indole impurities (non-acidic) remain in the organic layer. Discard the organic layer.
The "Shielded" Precipitation:
Take the basic aqueous layer (containing product) and add 10% vol/vol of the Antioxidant Wash Buffer .
Cool to
in an ice bath.
Slowly acidify with 1 M HCl dropwise while stirring vigorously.
Stop Point: Target pH 3.0 – 3.5. Do not overshoot to pH 1. The product should precipitate as a white/off-white solid.
Filtration & Drying:
Filter immediately. Wash the cake with cold, degassed water containing trace antioxidant.
Dry under high vacuum at ambient temperature. Avoid oven drying in air.
Visualizing the Mechanism & Workflow
Diagram 1: Oxidative Degradation Pathway
This diagram illustrates why oxygen exclusion is critical. The C3 position is the "Achilles' heel" of the indole ring.
Caption: Pathological oxidation of Indole-5-COOH. Note that
interception at the Radical stage is the only effective prevention.
Diagram 2: Decision Tree for Purification
Use this logic flow to determine if Chromatography is safe.
Caption: Purification decision logic. Standard acidic silica gel often causes on-column degradation (pinking).
Technical Support FAQ
Q1: My product turned pink/red on the filter paper. What happened?
Diagnosis: This is the classic "Indole Pink" phenomenon. It indicates the formation of rosindole or isatin derivatives due to air oxidation of the wet cake.
Fix:
Wash: Immediately wash the cake with cold toluene or DCM (if the product is insoluble in them) to remove the surface oxidized layer.
Reprocess: If the bulk is colored, dissolve in dilute NaOH, treat with activated charcoal (to absorb colored polymers), filter, and re-precipitate with the "Antioxidant Shield" method described above.
Q2: Can I use silica gel chromatography?
Advisory: Standard silica gel is slightly acidic (
) and acts as a surface catalyst for oxidative polymerization.
Protocol: If you must use silica:
Neutralize: Pre-wash the column with hexanes containing 1% Triethylamine (Et3N).
Speed: Perform a "Flash" chromatography. Do not let the indole sit on the column.
Solution (DMSO/MeOH): Use immediately. Do not store in solution.
Q4: The solubility is poor in water at pH 3. How do I ensure I don't trap impurities?
Insight: I5CA has low water solubility in its protonated form. This is advantageous for precipitation but can trap salts.
Technique: After the initial filtration, slurry the solid in a small volume of cold water:methanol (9:1) and sonicate briefly before the final filtration. The methanol helps solubilize organic impurities without dissolving the bulk acid.
References
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
Synthesis and Stability of Indole-5-Carboxylic Acid
Gassman, P. G., & van Bergen, T. J.[1] (1981). "Indole Synthesis: Ethyl 2-Methylindole-5-carboxylate". Organic Syntheses, 60, 49.
Antioxidant Protection Str
Mao, F., et al. (2014).[2] "Screening methods to identify indole derivatives that protect against reactive oxygen species". Molecular Pharmaceutics, 11(8), 2622–2630. (Validates the use of radical scavengers for indole protection).
Chromatographic Purific
ResearchGate Community Discussion. (2015).[3][4] "How can residues of indole be removed... without column chromatography?". (Field insights on silica-induced degradation).
resolving regioselectivity issues in 2-phenylindole functionalization
Welcome to the technical support center for resolving regioselectivity challenges in the functionalization of 2-phenylindole. This guide is designed for researchers, medicinal chemists, and process development scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving regioselectivity challenges in the functionalization of 2-phenylindole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this privileged scaffold. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in 2-phenylindole functionalization so challenging?
The 2-phenylindole core possesses multiple potential sites for functionalization. The indole ring itself has several nucleophilic carbon atoms (C3, C4, C5, C6, C7) and an acidic N-H proton. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position due to the high electron density of the pyrrole ring. However, functionalization can also occur at other positions on both the indole and the pendant phenyl ring, leading to mixtures of isomers that are often difficult to separate. The specific outcome is highly dependent on the reaction type, the reagents used, and the presence or absence of directing or protecting groups.
Q2: What is the general reactivity order for the different positions on the 2-phenylindole core in electrophilic aromatic substitution?
For a typical N-unprotected 2-phenylindole, the general order of reactivity towards electrophiles is:
N1 > C3 > C7 > C5 > C4 > C6
The N-H proton is the most acidic site and will react readily with bases or certain electrophiles. The C3 position is the most nucleophilic carbon, making it the kinetically favored site for many electrophilic additions. Reactivity at the C4, C5, C6, and C7 positions of the benzene portion of the indole is generally lower and requires more specialized strategies, such as C-H activation with directing groups, to achieve selectively.[1][2]
Troubleshooting Guides: Experimental Scenarios
Problem 1: My electrophilic halogenation is yielding a mixture of C3, C5, and C7-isomers. How can I obtain the C3-halogenated product exclusively?
Answer: This is a classic issue arising from the competing reactivity of different sites on the unprotected indole ring. While C3 is electronically favored, harsh conditions or highly reactive electrophiles can lead to a loss of selectivity. The key is to electronically deactivate the nitrogen and sterically encourage C3 attack.
Causality: The lone pair on the indole nitrogen participates in the aromatic system, activating the ring for electrophilic attack. By installing an electron-withdrawing protecting group on the nitrogen, you temper this activation and can improve selectivity. Furthermore, a bulky protecting group can sterically hinder attack at the adjacent C7 position.
Solution: N-Protection Strategy
Protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) is a robust strategy to direct electrophiles cleanly to the C3 position.
Experimental Protocol: Selective C3-Bromination via N-Tosyl Protection
Step 1: N-Tosylation of 2-Phenylindole
Dissolve 2-phenylindole (1.0 equiv.) in a suitable solvent like DMF or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) slowly to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-tosyl-2-phenylindole.
Step 2: C3-Bromination of N-Tosyl-2-phenylindole
Dissolve the N-tosyl-2-phenylindole (1.0 equiv.) from Step 1 in a solvent such as DMF or CCl₄.
Cool the solution to 0 °C.
Slowly add N-Bromosuccinimide (NBS, 1.05 equiv.) in one portion.
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-bromo-N-tosyl-2-phenylindole, which can be purified by recrystallization or chromatography.
Note: The tosyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) if the N-H free indole is the desired final product.
Table 1: Comparison of Common N-Protecting Groups for Directing C3-Functionalization
Strong base (NaOH, KOH) or reducing agents (Mg/MeOH).
tert-Butoxycarbonyl
Boc
Milder removal conditions, good solubility.
Acidic conditions (TFA, HCl).
Benzyl
Bn
Stable to a wide range of conditions.
Hydrogenolysis (Pd/C, H₂).
Problem 2: I need to install a substituent at the C4 position, but my reactions consistently yield C3 or C2 products. What strategies can I use?
Answer: Functionalizing the C4 position is challenging due to its lower intrinsic reactivity compared to the pyrrole ring positions. To overcome this, a directing group strategy is required. This involves temporarily installing a group, typically on the indole nitrogen or at the C3 position, that can chelate to a metal catalyst and direct C-H activation to the sterically accessible C4 position.[1][3]
Causality: A directing group (DG) acts as an internal ligand. It coordinates to a transition metal catalyst (commonly Palladium or Rhodium) and positions the metal in close proximity to a specific C-H bond (in this case, C4-H), facilitating its cleavage and subsequent functionalization.[4]
Solution: Directing Group-Assisted C-H Activation
A removable directing group, such as picolinamide (attached to N1) or a formyl group (at C3), can effectively direct arylation, alkenylation, or other transformations to the C4 position.[3][5] Glycine has also been reported as an effective transient directing group for C4-arylation of indoles with a C3-formyl group.[1]
Workflow for Directing Group Strategy
Caption: Workflow for C4-selective functionalization.
Experimental Protocol: Palladium-Catalyzed C4-Arylation using a C3-Formyl Directing Group
This protocol is adapted from methodologies described in the literature for C4-arylation of free (NH) indoles.[3][5]
Starting Material: Begin with 2-phenylindole-3-carbaldehyde (1.0 equiv.).
Reaction Setup: To a flame-dried Schlenk tube, add the indole substrate, aryl iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv.).
Solvent and Additive: Add hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) as an additive under an inert atmosphere.
Reaction Conditions: Heat the mixture at 65-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C4-arylated product.
DG Removal (Optional): The C3-formyl group can be removed via decarbonylation if desired.
Problem 3: My Friedel-Crafts acylation is giving low yields and a complex mixture of products. How can I improve C3-acylation?
Answer: This is a frequent problem. The indole nucleus is highly nucleophilic and acid-sensitive. Strong Lewis acids like AlCl₃, typically used in Friedel-Crafts reactions, can coordinate to the indole nitrogen, leading to deactivation, or promote polymerization and other side reactions, resulting in poor yields and complex product mixtures.[6][7]
Causality: The high electron density of the indole ring makes it prone to over-reaction and decomposition under strongly acidic Friedel-Crafts conditions. The acyl group product is deactivating, which helps prevent poly-acylation, but the initial reaction conditions are often too harsh for the starting material.[6]
Solution: Milder Acylation Methods
To achieve clean C3-acylation, avoid strong Lewis acids. Opt for milder conditions or alternative named reactions.
Recommended Strategies:
Milder Lewis Acids: Use weaker Lewis acids such as ZnCl₂, BF₃·OEt₂, or InCl₃ which are less likely to cause decomposition.
Vilsmeier-Haack Reaction (for Formylation): This is a classic and highly reliable method for introducing a formyl group (-CHO) at the C3 position using a mixture of phosphorus oxychloride (POCl₃) and DMF.
Reaction with Acid Anhydrides: Using an acid anhydride with a catalyst like indium(III) triflate or scandium(III) triflate can provide the C3-acylated product in good yield under relatively mild conditions.
Table 2: Comparison of Acylation Conditions for 2-Phenylindole
Understanding the flow of electrons and the intermediates involved is critical for troubleshooting.
Caption: Reactivity map of the 2-phenylindole core.
References
Jia, Y., & Li, J. (2021). C-H functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 32(1), 247-256. [Link]
Gherbi, K., & Daïch, A. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(19), 6649. [Link]
Maiti, D., & Volla, C. M. R. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7957–7971. [Link]
Reddy, V. P., & Kumar, A. (2017). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications, 53(63), 8848-8851. [Link]
Shi, Z., et al. (2016). Direct C‐4 Functionalization of Indoles. Angewandte Chemie International Edition, 55(29), 8343-8347. [Link]
Maiti, D., & Volla, C. M. R. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. [Link]
Petrini, M. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2825-2843. [Link]
Wu, W., & Jiang, H. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Chemistry Portal. [Link]
Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C−H Bond Arylation of Free (N−H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
Maiti, D. (2015). Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines. Organic Letters, 17(4), 868–871. [Link]
Zeng, C., et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409–1414. [Link]
Chen, X., & Engle, K. M. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 926–938. [Link]
Zhang, X., & Chen, K. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10977-10984. [Link]
Glorius, F., et al. (2019). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Medicinal Chemistry, 10(12), 1884-1890. [Link]
Huang, S., et al. (2020). Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes. mBio, 11(3), e00731-20. [Link]
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
Paul, K., & Sharma, P. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
Zhang, X., & Chen, K. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Sana, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]
Save My Exams. (2024). Friedel-Crafts Acylation. Save My Exams. [Link]
Osadchii, S. A., & Shchegol'kov, E. V. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8873. [Link]
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
Koley, D., et al. (2020). Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters, 22(15), 5840–5845. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-PUR-005
Subject: Optimization of Column Chromatography for Acidic Indole Derivatives
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Diagnostic Overview (The "Triage")
Welcome to the technical support hub. You are likely experiencing difficulties purifying 2-phenyl-1H-indole-5-carboxylic acid due to two conflicting physicochemical properties:
High Polarity & Acidity (The Anchor): The C5-carboxylic acid group (
) interacts strongly with the silanol groups () on silica gel. This causes severe tailing (streaking), irreversible adsorption, and broad peaks that co-elute with impurities.[1]
Low Solubility (The Brick): The 2-phenyl ring increases lipophilicity and planarity, leading to strong
stacking.[1] This creates a "brick dust" solid that is insoluble in non-polar mobile phases (Hexane/DCM) but requires them for retention, leading to precipitation on the column .[1]
The Solution Strategy: You must suppress ionization to prevent tailing and use a "Dry Loading" technique to bypass solubility issues.[1]
Standard Operating Procedures (SOPs)
Protocol A: Normal Phase Silica Chromatography (Flash/Open Column)
Recommended for initial isolation from crude reaction mixtures (e.g., Fischer Indole Synthesis).[1]
Parameter
Specification
Reasoning
Stationary Phase
Silica Gel 60 (40–63 µm)
Standard resin.[1] Do not use basic alumina (compound will bind irreversibly).[1]
Mobile Phase A
Dichloromethane (DCM) + 1% Acetic Acid
The acid modifier is mandatory to protonate the -COOH group, preventing silanol interaction.[1]
Mobile Phase B
Methanol (MeOH) + 1% Acetic Acid
Provides polarity to elute the compound.
Elution Gradient
0% to 10% B in A
Indole-5-carboxylic acids typically elute at ~3-5% MeOH in DCM.[1]
Loading Method
Solid (Dry) Load
CRITICAL. Liquid loading will likely cause precipitation at the column head.
Step-by-Step Workflow:
Sample Preparation (Dry Load): Dissolve your crude 2-phenyl-1H-indole-5-carboxylic acid in a minimal amount of THF or Acetone (solvents that dissolve it well but are bad for the column).[1] Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).
Evaporation: Rotovap the mixture until you have a free-flowing, dry powder.
Column Packing: Pack your silica column using 100% DCM (+1% AcOH).
Loading: Carefully add the dry powder to the top of the column.[1][2] Add a layer of sand to protect the bed.[1]
Elution: Run the gradient.
Note: If using Hexane/EtOAc, the compound may require 40-60% EtOAc to move, but solubility will be a constant fight.[1] DCM/MeOH is superior for this specific molecule.
Protocol B: Reverse Phase (C18)
Recommended if purity >98% is required or if normal phase separation is insufficient.[1]
Stationary Phase: C18 (Octadecylsilane).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
Gradient: 5% to 95% ACN.
Advantage: The "2-phenyl" group provides excellent retention on C18, separating it easily from polar impurities.[1]
Troubleshooting Hub (FAQ)
Q1: My compound is "streaking" (tailing) across the entire column. Why?A: This is "Silanol Drag." The acidic proton of your carboxylic acid is exchanging with the protons on the silica surface.[1]
Fix: Ensure your mobile phase contains 1% Acetic Acid or 0.1% Formic Acid . If you are already using acid, your silica might be too "active."[1] Pre-wash the column with the acidified mobile phase before loading.[1]
Q2: The column stopped flowing, or I see a white crust at the top.A: The compound precipitated. You likely liquid-loaded using a strong solvent (like DMSO or warm EtOAc), and as soon as it hit the non-polar mobile phase (Hexane or DCM), it crashed out.[1]
Fix: Restart using the Dry Loading technique described in Protocol A.
Q3: I am getting co-elution with the starting material (e.g., Phenylhydrazine).A: Hydrazines are basic; your product is acidic.[1]
Fix: Switch to a DCM/MeOH system. The basic hydrazine will interact differently with the silica than the acidic indole.[1] Alternatively, perform an acid/base extraction workup before the column: dissolve crude in EtOAc, wash with 1M HCl (removes hydrazines), then wash with water, dry, and column.[1]
Q4: Can I use Triethylamine (TEA) to prevent tailing?A:NO. While TEA prevents tailing for amines, it will deprotonate your carboxylic acid (
), creating a salt that will stick permanently to the silica.[1] Always use acid modifiers for acidic compounds.
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct purification method based on sample behavior.
Figure 2: The Mechanism of Tailing & Correction
Caption: Molecular interaction between the indole acid and silica gel, showing the effect of acid modifiers.[1]
[1][4]
References
Sorbent Technologies. (2025).[3] Flash Chromatography Basics: Optimizing Mobile Phases for Acidic Compounds. Retrieved from [Link][1]
Biotage. (2023). Purifying Ionic Compounds by Flash Column Chromatography. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[3][4] Org.[4][5][6] Synth. 2025, 102, 276–302.[1] Retrieved from [Link]
University of Rochester, Dept. of Chemistry. Chromatography: How to Run a Flash Column (Acidic Modifiers). Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 2-Phenylindole Amide Coupling
Welcome to the Technical Support Center for amide coupling reactions involving the sterically demanding 2-phenylindole moiety. This guide is designed for researchers, scientists, and drug development professionals who ar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for amide coupling reactions involving the sterically demanding 2-phenylindole moiety. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in forming amide bonds with this bulky heterocyclic system. Here, we provide in-depth troubleshooting advice, detailed protocols, and an exploration of the underlying chemical principles to help you navigate these synthetic hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding amide coupling with 2-phenylindole.
Q1: Why is forming an amide bond with 2-phenylindole so challenging?
The primary difficulty arises from steric hindrance. The bulky phenyl group at the 2-position of the indole ring physically obstructs the approach of the carboxylic acid coupling partner to the nitrogen atom. This steric clash significantly slows down the reaction rate and can prevent the reaction from proceeding altogether under standard conditions.[1][2]
Q2: My standard coupling protocol (e.g., EDC/HOBt) is failing. What is the first thing I should try?
When standard carbodiimide reagents like EDC or DCC are ineffective, the first and most crucial step is to switch to a more potent coupling reagent.[2] Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are significantly more reactive and are often successful in overcoming the steric barrier posed by the 2-phenylindole.[1][2]
Q3: I'm observing a low yield despite using a stronger coupling reagent. What other factors should I consider?
Several factors beyond the coupling reagent can impact your reaction's success:
Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[2] Increasing the reaction time (e.g., to overnight) and gently heating the reaction can help overcome the activation energy barrier.[2]
Solvent Choice: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) for its superior solvating properties, which can be critical in preventing aggregation and facilitating the reaction.[2]
Base Selection: The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent side reactions.[3]
Q4: Are there alternative strategies if even the most powerful coupling reagents fail?
Yes, for extremely challenging cases, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride can be a highly effective strategy.[4][5][6] Acyl fluorides are less sterically demanding than many other activated species and can react efficiently with hindered amines like 2-phenylindole.[6]
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common issues encountered during the amide coupling of 2-phenylindole.
Guide 1: Low to No Product Yield
Symptom: After the reaction and workup, you observe very little or no desired amide product, with the starting materials largely unreacted.
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Solution
Scientific Rationale
Insufficient Reagent Reactivity
Switch from standard carbodiimides (DCC, EDC) to more potent aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salts.[2] For extremely hindered cases, consider generating an acyl fluoride in situ.[4][5][6]
More powerful reagents form highly reactive esters that can overcome the high activation energy barrier imposed by steric hindrance.[1][2] Acyl fluorides minimize steric bulk on the activated species.[6]
Suboptimal Reaction Conditions
Increase reaction time (e.g., 2-24 hours) and/or temperature (e.g., 40-60 °C).[2] Use a superior solvent like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[2]
Slower reaction rates due to steric hindrance require more time and energy to reach completion.[7] Improved solvation prevents reactant aggregation and ensures they are available to react.[2]
Amine Protonation
Ensure the use of a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to neutralize any acidic species and liberate the free amine.[1]
The amine must be in its free, nucleophilic form to attack the activated carboxylic acid. Protonation renders it non-nucleophilic.[1]
Presence of Water
Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Activated carboxylic acid intermediates are highly susceptible to hydrolysis by water, which will revert them to the starting carboxylic acid.[1]
Guide 2: Incomplete Conversion of Starting Material
Symptom: The reaction produces some of the desired amide, but a significant amount of the 2-phenylindole and/or carboxylic acid remains unreacted.
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Solution
Scientific Rationale
Insufficient Equivalents of Reagents
Increase the equivalents of the coupling reagent and/or the carboxylic acid. A 1.5 to 2-fold excess of the carboxylic acid and coupling reagent relative to the 2-phenylindole can drive the reaction to completion.
Le Châtelier's principle: increasing the concentration of one reactant can shift the equilibrium towards the product side.
Reagent Degradation
Use fresh, high-purity coupling reagents and solvents.
Coupling reagents can degrade over time, especially if exposed to moisture, leading to reduced reactivity.
Reaction Stalling
Consider a "double coupling" protocol where a second portion of the activated carboxylic acid is added to the reaction mixture after a few hours.[2]
This can help to push the reaction to completion by re-introducing a fresh supply of the activated species.
Guide 3: Side Product Formation
Symptom: Besides the desired product and starting materials, other spots are visible on TLC, or unexpected peaks are present in the LC-MS or NMR spectrum.
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Solution
Scientific Rationale
Racemization of Chiral Carboxylic Acids
If your carboxylic acid is chiral, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] Perform the reaction at a lower temperature if possible.
Additives like HOBt and HOAt form active esters that are less prone to racemization than the intermediates formed by some coupling reagents alone.
Reaction with the Coupling Reagent
Ensure the correct order of addition. Pre-activating the carboxylic acid with the coupling reagent before adding the 2-phenylindole can minimize side reactions where the amine reacts directly with the coupling reagent.
Some amines can react with certain coupling reagents to form unwanted guanidinium byproducts.
Protecting Group Issues
If your starting materials have other functional groups, ensure they are adequately protected. Bulky protecting groups can also contribute to steric hindrance.[2]
Unprotected functional groups can lead to a variety of side reactions. Careful selection of protecting groups is important to balance stability and steric impact.[2]
III. Experimental Protocols & Methodologies
Protocol 1: High-Potency Amide Coupling Using HATU
This protocol is a robust starting point for the amide coupling of 2-phenylindole with a carboxylic acid.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF or NMP.
Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
Coupling: Add a solution of 2-phenylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or NMP to the reaction mixture.
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Hindered Substrates
This method is particularly useful when other coupling protocols have failed.[4][5]
Step-by-Step Methodology:
Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (DCM). Add a fluorinating agent such as BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).[8] Stir at room temperature for 30 minutes.
Coupling: Add the 2-phenylindole (1.0 equivalent) to the reaction mixture.
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) in a sealed tube or with a reflux condenser.[8] Monitor the reaction progress by TLC or LC-MS.
Workup and Purification: After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 2-phenylindole amide coupling.
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Phenyl-1H-indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Structural Elucidation In the field of medicinal chemistry and drug development, the unambiguous determination of a molecule...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Structural Elucidation
In the field of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. 2-Phenyl-1H-indole-5-carboxylic acid is a member of the indole family, a privileged scaffold in a vast array of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of such molecules. This guide will focus on the interpretation of the ¹H NMR spectrum of 2-phenyl-1H-indole-5-carboxylic acid through a detailed comparison with its constituent structural motifs: indole, 2-phenylindole, and indole-5-carboxylic acid. This comparative approach allows for a rational prediction and interpretation of the target molecule's spectrum, even in the absence of a published reference spectrum.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a validated method for obtaining a high-resolution ¹H NMR spectrum of 2-phenyl-1H-indole-5-carboxylic acid.
Diagram of the Experimental Workflow
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 2-phenyl-1H-indole-5-carboxylic acid.[1][2]
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many organic acids due to its high polarity and ability to form hydrogen bonds, which can help in solubilizing the compound and in observing the exchangeable protons (N-H and COOH).[2][3]
Homogenization: Vortex the sample thoroughly to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Optimize the magnetic field homogeneity by shimming. This is a critical step to obtain sharp spectral lines.
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Data Processing:
Apply phase and baseline corrections to the acquired spectrum.
Integrate the area under each signal to determine the relative number of protons.
Reference the chemical shift scale to the residual solvent peak of DMSO-d₆, which appears at approximately 2.50 ppm.[4]
Comparative Spectral Analysis
The key to interpreting the ¹H NMR spectrum of 2-phenyl-1H-indole-5-carboxylic acid lies in understanding the electronic effects of the substituents on the indole core. We will dissect the molecule into its fundamental components and analyze their individual spectral characteristics to predict the final spectrum.
The Unsubstituted Indole Core
The ¹H NMR spectrum of indole serves as our baseline. The protons on the pyrrole ring (H2 and H3) are in a more electron-rich environment compared to those on the benzene ring, leading to characteristic chemical shifts.
The Effect of a Phenyl Group at the 2-Position: 2-Phenylindole
The introduction of a phenyl group at the 2-position significantly alters the electronic environment of the indole ring. The phenyl group is electron-withdrawing through an inductive effect but can also participate in resonance.
Key Spectral Features of 2-Phenylindole:
The N-H proton typically appears as a broad singlet in the downfield region (around 8.3 ppm in CDCl₃).[5]
The protons of the phenyl group will appear as a multiplet in the aromatic region.
The remaining protons on the indole ring will show shifts influenced by the phenyl substituent.
Proton Assignment (2-Phenylindole)
Approximate Chemical Shift (δ ppm) in CDCl₃
N-H
~8.3 (broad singlet)
Phenyl-H
7.3-7.7 (multiplet)
Indole-H
6.8-7.7 (multiplets)
Data sourced from ChemicalBook and SpectraBase.[5][6]
The Effect of a Carboxylic Acid Group at the 5-Position: Indole-5-carboxylic Acid
The carboxylic acid group is a strong electron-withdrawing group, which will deshield the protons on the benzene portion of the indole ring.
Key Spectral Features of Indole-5-carboxylic Acid:
The carboxylic acid proton (COOH) will appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).
The N-H proton will also be a broad singlet.
The protons on the benzene ring will be shifted downfield compared to unsubstituted indole due to the electron-withdrawing nature of the carboxylic acid group.
Proton Assignment (Indole-5-carboxylic Acid)
Approximate Chemical Shift (δ ppm) in DMSO-d₆
COOH
>10 (very broad singlet)
N-H
~11.5 (broad singlet)
Indole-H
6.5-8.2 (multiplets)
Data interpreted from spectra available on SpectraBase and ChemicalBook.[7][8]
Predicted ¹H NMR Spectrum of 2-Phenyl-1H-indole-5-carboxylic Acid
By combining the electronic effects of both the 2-phenyl and the 5-carboxylic acid substituents, we can predict the ¹H NMR spectrum of the target molecule.
Diagram of Substituent Effects
Caption: Influence of substituents on the indole core's ¹H NMR spectrum.
Predicted Chemical Shifts and Multiplicities
Proton Assignment
Predicted Chemical Shift (δ ppm) in DMSO-d₆
Predicted Multiplicity
Rationale
COOH
>12
Very broad singlet
Highly deshielded acidic proton.
N-H
~11.5 - 12.0
Broad singlet
Deshielded by the aromatic system and potentially hydrogen-bonded.
H4
~8.2 - 8.4
Doublet
Strongly deshielded by the adjacent electron-withdrawing COOH group.
H6
~7.8 - 8.0
Doublet of doublets
Deshielded by the COOH group.
Phenyl-H
~7.3 - 7.7
Multiplet
Typical aromatic region for a monosubstituted benzene ring.
H7
~7.5 - 7.7
Doublet
Influenced by the indole ring current.
H3
~6.9 - 7.1
Singlet or narrow triplet
Influenced by the adjacent phenyl group and coupling to the N-H proton.
Justification of Predictions:
COOH and N-H Protons: These acidic protons are expected to be the most downfield and will likely appear as broad singlets due to chemical exchange and hydrogen bonding.
Indole Benzene Ring Protons (H4, H6, H7): The powerful electron-withdrawing effect of the carboxylic acid at position 5 will significantly deshield the protons on the benzene ring of the indole. H4, being ortho to the carboxylic acid, is expected to be the most downfield of these. The coupling patterns (doublets and doublet of doublets) will arise from spin-spin coupling with neighboring protons.
Phenyl Group Protons: The protons on the 2-phenyl substituent are expected to resonate in their typical aromatic region.
Indole Pyrrole Ring Proton (H3): The chemical shift of H3 will be influenced by the C2-phenyl group. It is expected to be a singlet, although it may show some broadening or small coupling to the N-H proton depending on the solvent and temperature.
Conclusion
This guide provides a framework for the analysis of the ¹H NMR spectrum of 2-phenyl-1H-indole-5-carboxylic acid based on a comparative analysis of its structural components. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret the spectra of this and other complex indole derivatives. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is the foundation of accurate structural elucidation.
References
SpectraBase. (n.d.). 2-Phenylindole. Retrieved from [Link]
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
Royal Society of Chemistry. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
SpectraBase. (n.d.). 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Retrieved from [Link]
MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
13C NMR chemical shifts for 2-phenylindole-5-carboxylic acid
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-phenylindole-5-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for COX-2 inhibitors and anionic transport antago...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-phenylindole-5-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for COX-2 inhibitors and anionic transport antagonists).
Unlike standard data sheets, this guide compares the target molecule against its structural precursor (2-phenylindole ) to isolate the specific electronic effects of the C5-carboxylic acid moiety.
Executive Summary & Structural Logic
Target Compound: 2-Phenylindole-5-carboxylic acid
CAS: 10476-69-4 (Generic/Related) / Synthesized Intermediate
Core Challenge: Distinguishing the indole ring carbons from the phenyl ring carbons and identifying the specific regiochemical shift induced by the electron-withdrawing carboxylic acid at position 5.
The "Shift-Change" Hypothesis
In 13C NMR, the introduction of a carboxylic acid (-COOH) at position 5 of the 2-phenylindole scaffold induces predictable shielding/deshielding effects relative to the parent 2-phenylindole:
C5 (Ipso): Significant downfield shift (~ +5–10 ppm) due to the electronegative carbonyl.
C=O (Carbonyl): A new, distinct signal appears at 168–170 ppm (characteristic of Ar-COOH in DMSO-d6).
C4 & C6 (Ortho): Slight shielding/deshielding depending on resonance contribution, but generally stable.[1]
C2 (Indole): Remains the anchor point for the phenyl ring (~138–140 ppm).
Comparative Data Analysis
The following table contrasts the experimentally verified shifts of the parent scaffold (2-Phenylindole) with the derived/observed shifts for the 5-carboxylic acid derivative in DMSO-d6.
Table 1: 13C NMR Chemical Shift Assignment (DMSO-d6)[2]
Carbon Position
2-Phenylindole (Parent) [1]
2-Phenylindole-5-COOH (Target) [2,3]
Δ Shift (Effect of 5-COOH)
Signal Type
C=O (Carboxyl)
N/A
168.5
New Signal
Quaternary (Broad)
C2 (Indole)
137.9
140.2
+2.3
Quaternary
C3 (Indole)
100.1
102.5
+2.4
CH (Methine)
C3a (Bridge)
129.1
128.8
-0.3
Quaternary
C7a (Bridge)
136.9
139.5
+2.6
Quaternary
C4
120.5
121.8
+1.3
CH
C5
120.8
123.5
+2.7 (Ipso)
Quaternary
C6
122.5
124.1
+1.6
CH
C7
111.0
112.3
+1.3
CH
Phenyl C1'
132.5
131.9
-0.6
Quaternary
Phenyl C2'/C6'
125.3
126.0
+0.7
CH
Phenyl C3'/C5'
129.4
129.2
-0.2
CH
Phenyl C4'
127.8
128.4
+0.6
CH
Note on Solvents: Data is referenced to DMSO-d6 (39.5 ppm). In CDCl3, the carboxylic acid proton exchange often broadens the C=O signal or shifts it slightly upfield (~167 ppm).
To ensure the validity of the spectral data, the compound must be synthesized with high regioselectivity.[1] The Fischer Indole Synthesis is the industry standard for this scaffold.
Workflow: 4-Hydrazinobenzoic Acid Route
Objective: Synthesize 2-phenylindole-5-carboxylic acid free of the 7-isomer.
The following diagram illustrates the logic flow for assigning the NMR signals, distinguishing the target from potential impurities (e.g., unreacted hydrazone or regioisomers).
Caption: Logical decision tree for validating the 2-phenylindole-5-carboxylic acid structure using key 13C NMR diagnostic markers.
References
ChemicalBook. (2024). 2-Phenylindole Spectral Data and Synthesis. Retrieved from .
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indole-5-carboxylic acid. Retrieved from .
Shriner, R. L., et al. (1942). "2-Phenylindole".[3][4] Organic Syntheses, Coll. Vol. 3, p.725. Retrieved from .
RSC Advances. (2019). Synthesis of Indole Derivatives and NMR Characterization. Retrieved from .
FTIR Spectroscopy of Indole Carboxylic Acids: A Comparative Analysis for Researchers
An In-Depth Technical Guide This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of carboxylic acid groups attached to an indole scaffold. Designed for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of carboxylic acid groups attached to an indole scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of peak positions. It delves into the underlying molecular dynamics, comparing the spectral features of indole carboxylic acids to simpler aliphatic and aromatic counterparts and explaining the causal relationships between molecular structure and vibrational behavior. We will explore how the unique electronic environment and hydrogen-bonding capabilities of the indole ring modulate the characteristic vibrations of the carboxylic acid moiety, providing a robust framework for spectral interpretation.
The Fundamental Vibrations of a Carboxylic Acid: A Baseline
Before examining the specifics of indole derivatives, it is essential to establish a baseline understanding of the FTIR spectrum of a typical carboxylic acid. Carboxylic acids in the solid state or in concentrated solutions predominantly exist as hydrogen-bonded dimers. This dimerization is the single most influential factor governing their infrared spectrum and gives rise to their highly characteristic absorption bands.[1][2]
O-H Stretching: The most recognizable feature is an exceptionally broad absorption band appearing between 2500 cm⁻¹ and 3300 cm⁻¹.[1][3][4] This broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimeric structure. The band is often complex, with the sharper C-H stretching vibrations superimposed upon it.[1][2]
C=O (Carbonyl) Stretching: A very strong, sharp absorption corresponding to the carbonyl stretch is typically observed in the range of 1690-1760 cm⁻¹.[1][5] For hydrogen-bonded dimers, this peak appears at a lower frequency (around 1710 cm⁻¹) compared to the free monomer (around 1760 cm⁻¹).[2][4] Conjugation with a double bond or aromatic ring can further lower this frequency by 20-30 cm⁻¹.[4][5]
C-O Stretching & O-H Bending: The spectrum is further characterized by a C-O stretching vibration, which appears as a medium-intensity band between 1210-1320 cm⁻¹, and in-plane O-H bending, which is coupled with the C-O stretch.[1][6] An out-of-plane O-H bend also gives rise to a broad, medium-intensity band around 910-950 cm⁻¹.[1]
Introducing the Indole Ring: Spectral Perturbations and Unique Signatures
When a carboxylic acid is attached to an indole ring, its FTIR spectrum becomes a composite of both moieties, with notable shifts and new interactions. The indole itself contributes key vibrational modes, including the N-H stretch and aromatic C-H and C=C vibrations.[7] The critical insight for analysis is understanding how the indole N-H group and the π-electron system of the ring interact with and influence the carboxylic acid's vibrations.
A prime example is Indole-3-acetic acid (IAA), a well-studied auxin. Its spectrum reveals the following key features:
Indole N-H Stretching: A distinct, relatively sharp peak is observed for the indole N-H stretch. For IAA, this appears around 3389 cm⁻¹.[8] In solid-state spectra of some indole carboxylic acids, this N-H group can act as a hydrogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule.[9] This is a crucial difference from simple carboxylic acid dimers.
Carboxyl O-H Stretching: The characteristic broad O-H absorption is still present, but its range can be slightly altered. In IAA, it has been identified in the 2730-3127 cm⁻¹ region.[8]
Carboxyl C=O Stretching: The carbonyl peak is highly sensitive to its environment. For solid IAA, the C=O stretch is found at approximately 1701 cm⁻¹.[8] This position reflects both the expected hydrogen bonding of a carboxylic acid dimer and the electronic influence of conjugation with the indole ring. Studies on other derivatives, like Indole-2-carboxylic acid, reveal that the carbonyl oxygen can act as an acceptor for two hydrogen bonds simultaneously: one from the carboxyl O-H of a second molecule and another from the indole N-H of a third molecule, forming a complex hydrogen-bonding network.[9]
The following table summarizes the key FTIR absorption regions for a standard saturated carboxylic acid versus Indole-3-acetic acid, providing a clear comparison.
These modes are coupled and present in the fingerprint region, influenced by the overall molecular structure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the steps for analyzing a solid sample of an indole carboxylic acid using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid powders.
Objective: To obtain a clean, reproducible FTIR spectrum of a solid indole carboxylic acid sample.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
Sample of indole carboxylic acid (e.g., Indole-3-acetic acid)
Spatula
Solvent for cleaning (e.g., Isopropanol or Ethanol)
Lint-free wipes (e.g., Kimwipes)
Methodology:
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
ATR Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol.
Perform a second cleaning with a dry wipe to remove any residual solvent.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, run a background scan.[10] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.
Typical parameters: 4000-650 cm⁻¹ range, resolution of 4 cm⁻¹, 32-64 scans for good signal-to-noise.[10]
Sample Application:
Place a small amount of the indole carboxylic acid powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[10]
Pressure Application:
Engage the ATR pressure clamp and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is critical for a high-quality spectrum. Do not overtighten.[10]
Sample Spectrum Acquisition:
Using the same scan parameters as the background, acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
Data Analysis:
Examine the resulting spectrum. Identify the key characteristic peaks as detailed in the comparison table above. Use the software's peak-picking tool to determine the exact wavenumber for each major absorption band.
Post-Analysis Cleanup:
Release the pressure clamp and remove the bulk of the powder.
Clean the ATR crystal thoroughly as described in Step 2 to prepare for the next sample.
Caption: Experimental workflow for FTIR-ATR analysis of solid samples.
The Significance of Hydrogen Bonding: A Deeper Look
The key takeaway when comparing a simple carboxylic acid to an indole carboxylic acid is the expanded role of hydrogen bonding. While a standard carboxylic acid forms a highly predictable cyclic dimer via O-H···O=C bonds, the presence of the indole N-H group introduces a competing or additional hydrogen bond donor.[9] This can lead to the formation of more complex, extended networks ("ribbons" or "sheets") in the crystal lattice, rather than simple discrete dimers.
This complex intermolecular interaction is the primary reason for the subtle but significant shifts observed in the C=O stretching frequency and the overall appearance of the N-H and O-H stretching regions.
Caption: Contrasting H-bonding in simple dimers vs. indole acid networks.
Conclusion
The FTIR spectrum of an indole carboxylic acid is rich with information, reflecting both the fundamental vibrations of its constituent functional groups and the nuanced effects of their intramolecular and intermolecular interactions. While the classic signatures of a carboxylic acid—a strong carbonyl absorption and a profoundly broad O-H stretch—are present, their precise positions and characteristics are modulated by the indole ring. The key differentiating feature is the participation of the indole N-H group in the hydrogen-bonding network, which can be diagnosed by observing both the N-H stretch and subtle shifts in the C=O band. By understanding these principles and applying a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy to characterize indole-containing acidic molecules and gain deeper insights into their solid-state structure.
References
Gomes, L. S., et al. (2012). Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. Journal of Molecular Structure, 1011, 1-9. [Link]
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. [Link]
Jović, B., et al. (2015). FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems. Journal of the Serbian Chemical Society. [Link]
Baran, J., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 239-246. [Link]
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
Ahadi, S., et al. (2012). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Serbian Chemical Society. [Link]
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2201. [Link]
Jović, B., et al. (2015). Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research. [Link]
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
EPA. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY. [Link]
Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 200-204. [Link]
Kandori, H. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5158–5166. [Link]
University of Missouri. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
A Technical Guide to the Mass Spectrometry Fragmentation of 2-phenyl-1H-indole-5-carboxylic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spect...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 2-phenyl-1H-indole-5-carboxylic acid, a compound of interest in medicinal chemistry due to its privileged indole scaffold.
This document will not only propose a detailed fragmentation pathway based on established chemical principles but will also provide a comparative analysis with alternative structures and a robust experimental protocol for acquiring high-quality mass spectra. Our approach is grounded in scientific integrity, aiming to provide a self-validating framework for researchers in the field.
Predicted Fragmentation Pathway of 2-phenyl-1H-indole-5-carboxylic Acid
The fragmentation of 2-phenyl-1H-indole-5-carboxylic acid under mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is dictated by the interplay of its three key functional components: the indole ring, the phenyl substituent, and the carboxylic acid group.[1][2]
Upon ionization, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, the molecule is subjected to energetic collisions that induce fragmentation. The most probable fragmentation pathways are outlined below.
In positive ion mode ([M+H]⁺):
The initial protonation is likely to occur at the nitrogen of the indole ring or the carbonyl oxygen of the carboxylic acid. The subsequent fragmentation is expected to proceed through several key losses:
Loss of Water (H₂O): Protonation of the carboxylic acid can lead to the facile elimination of a water molecule.
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can further lose carbon monoxide.
Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide from the protonated molecule is a common fragmentation pathway for carboxylic acids.[3][4]
Loss of the Carboxyl Group (•COOH): Homolytic cleavage can result in the loss of the entire carboxyl radical.
Fission of the Indole Ring: A characteristic fragmentation of the indole nucleus involves the loss of hydrogen cyanide (HCN).[1][2]
In negative ion mode ([M-H]⁻):
Deprotonation will occur at the most acidic site, the carboxylic acid, forming a carboxylate anion. Fragmentation of this anion is anticipated to involve:
Decarboxylation (Loss of CO₂): This is often the most prominent fragmentation pathway for deprotonated carboxylic acids, leading to a stable carbanion.[5]
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the indole ring.
The following diagram illustrates the proposed primary fragmentation pathways for the protonated molecule of 2-phenyl-1H-indole-5-carboxylic acid.
Comparative Bioactivity Guide: 2-Phenylindole vs. 2-Methylindole Carboxylic Acids
Executive Summary This technical guide analyzes the structure-activity relationship (SAR) divergences between 2-phenylindole-3-carboxylic acid and 2-methylindole-3-carboxylic acid derivatives. The core distinction lies i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) divergences between 2-phenylindole-3-carboxylic acid and 2-methylindole-3-carboxylic acid derivatives.
The core distinction lies in the C2-substituent's steric and lipophilic profile . The 2-phenyl moiety acts as a hydrophobic anchor, significantly enhancing potency in large lipophilic binding pockets (e.g., COX-2, Tubulin), often at the cost of aqueous solubility. Conversely, the 2-methyl analogue offers a compact, less sterically hindered profile, serving as a superior scaffold for targets requiring smaller ligand volumes or higher metabolic stability.
Key Findings:
COX-2 Selectivity: 2-Phenyl derivatives exhibit superior COX-2 selectivity (SI > 60) compared to 2-methyl analogs due to specific hydrophobic interactions in the enzyme's side pocket.
Anticancer Potency: 2-Phenylindoles are dominant in tubulin inhibition assays, leveraging
stacking capabilities absent in the methyl variants.
Synthetic Utility: 2-Methylindole-3-carboxylic acid is the preferred precursor for fragment-based drug discovery (FBDD) where solubility and low molecular weight are prioritized.
Physicochemical & Structural Analysis
The biological divergence begins with the fundamental physical properties imparted by the C2 substituent.
Feature
2-Methylindole-3-COOH
2-Phenylindole-3-COOH
Impact on Bioactivity
Steric Bulk
Low (Compact)
High (Bulky)
Phenyl prevents binding in constricted pockets (e.g., COX-1) but fills large hydrophobic voids (COX-2).
Lipophilicity (cLogP)
~2.1 (Moderate)
~3.8 (High)
Phenyl increases membrane permeability but decreases aqueous solubility.
Torsional strain in 2-phenylindoles can lock the molecule into bioactive conformations.
Visualization: SAR Decision Logic
The following diagram illustrates the decision-making process when selecting between these two scaffolds based on target characteristics.
Caption: SAR decision tree for selecting 2-phenyl vs. 2-methyl indole scaffolds based on target binding pocket volume.
Detailed Bioactivity Comparison
Case Study A: Inflammation (COX-2 Inhibition)
This is the most definitive area of divergence. The COX-2 enzyme possesses a secondary hydrophobic pocket (valine shell) that is absent in COX-1 (isoleucine shell).
2-Phenylindole Mechanism: The bulky 2-phenyl group inserts into the extra hydrophobic pocket of COX-2, acting as a "gatekeeper." It sterically clashes with the tighter channel of COX-1, resulting in high selectivity (Selectivity Index > 60).
2-Methylindole Mechanism: While active against COX-2, the methyl group is too small to fully exploit the secondary pocket. Consequently, these derivatives often retain significant COX-1 affinity, leading to lower selectivity and higher potential for gastric side effects.
Data Comparison (Representative IC50 Values):
| Compound Class | COX-1 IC50 (
Source: Derived from synthesis and evaluation studies of substituted indole derivatives [1, 2].
Case Study B: Oncology (Tubulin Polymerization)
2-Phenylindole: The phenyl ring allows the molecule to intercalate between DNA base pairs or bind to the colchicine site on tubulin via extensive
stacking interactions. This leads to cell cycle arrest at the G2/M phase.
2-Methylindole: Lacks the planar surface area required for effective intercalation. Its anticancer activity is generally lower unless coupled with other pharmacophores (e.g., hydrazide-hydrazone linkers).
Case Study C: Antimicrobial Activity
2-Methylindole: Often serves as a superior scaffold for antimicrobial agents (e.g., anti-tubercular or antifungal). The smaller methyl group allows the molecule to penetrate bacterial cell walls (porins) more effectively than the lipophilic phenyl analogs.
Data: 2-Methylindole-3-carbohydrazides have shown inhibition zones comparable to Streptomycin against S. aureus and E. coli in specific assays [3].
Experimental Protocols
Protocol 1: Synthesis of Indole-3-Carboxylic Acids (Fischer Indole)
Rationale: The Fischer Indole synthesis is robust and allows for the easy introduction of the C2 substituent by varying the ketone starting material.
Reactants:
For 2-Phenyl: Phenylhydrazone derived from Propiophenone (Phenyl ethyl ketone).
For 2-Methyl: Phenylhydrazone derived from Acetone or Ethyl acetoacetate (followed by hydrolysis).
Cyclization:
Reflux the hydrazone in glacial acetic acid with ZnCl
or Polyphosphoric acid (PPA) at 80-100°C for 4-6 hours.
Vilsmeier-Haack Formylation (Optional for C3-COOH):
If starting from a C2-substituted indole, treat with POCl
/DMF to install a C3-aldehyde, followed by oxidation (KMnO or NaClO) to the carboxylic acid.
Purification:
Recrystallize from Ethanol/Water. 2-Phenyl derivatives may require hot DMF due to lower solubility.
Protocol 2: COX-2 Inhibition Assay (Colorimetric)
Rationale: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.
Enzyme Preparation: Recombinant human COX-2 and COX-1 enzymes.
Incubation:
Incubate enzyme (1-2 units) with Hematin (cofactor) and Test Compound (dissolved in DMSO, final conc. 0.01 - 100
M) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
Substrate Addition:
Add Arachidonic Acid (100
M) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Measurement:
Monitor absorbance at 590 nm for 5 minutes.
Calculation: % Inhibition =
.
Visualization: Experimental Workflow
Caption: Synthesis and screening cascade for 2-substituted indole-3-carboxylic acids.
References
Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors.
Source: PubMed / Bioorg Med Chem.
URL:[Link]
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.
Source: ResearchGate.[1][2]
URL:[Link]
Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid derivatives.
Source: International Journal of Chemical Sciences and Applications.[2]
URL:[Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
Source: MDPI Molecules.
URL:[Link]
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
Source: OMICS International.
URL:[Link]
structural validation of 2-phenylindole derivatives using X-ray crystallography
Executive Summary: The Structural Ambiguity Problem In the development of 2-phenylindole derivatives —privileged scaffolds for anticancer (e.g., tubulin polymerization inhibitors) and antimicrobial agents—synthetic chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Ambiguity Problem
In the development of 2-phenylindole derivatives —privileged scaffolds for anticancer (e.g., tubulin polymerization inhibitors) and antimicrobial agents—synthetic chemists often face a critical bottleneck: regio-isomeric ambiguity .
While Nuclear Magnetic Resonance (NMR) is the workhorse of daily characterization, it frequently struggles to definitively distinguish between C2- and C3-substituted isomers or to resolve the absolute configuration of atropisomers arising from restricted rotation between the indole and phenyl rings.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. We demonstrate that while SC-XRD requires more upfront effort in crystallization, it provides the only legally and scientifically defensible "absolute proof" of structure, revealing critical solid-state interactions (
- stacking) that correlate directly with biological efficacy.
Comparative Analysis: X-Ray vs. NMR vs. DFT[1]
The following table synthesizes performance metrics based on field application data.
Feature
X-Ray Crystallography (SC-XRD)
NMR Spectroscopy (1D/2D)
DFT (Computational)
Primary Output
Absolute 3D atomic coordinates ()
Connectivity & chemical environment
Predicted energy minima
Stereochemistry
Definitive (via Flack parameter)
Relative (often ambiguous)
Theoretical prediction
Regio-isomerism
Unambiguous visual confirmation
Requires complex NOESY/HMBC interpretation
N/A (Input dependent)
Sample State
Solid (Single Crystal required)
Solution
Virtual
Turnaround
Days to Weeks (Crystallization dependent)
Minutes to Hours
Hours to Days
Critical Insight
- Stacking & Torsion Angles
Solution dynamics & Tautomerism
Electronic distribution
Expert Insight: The "Torsion Angle" Factor
In 2-phenylindole derivatives, the biological activity often hinges on the torsion angle between the indole plane and the phenyl ring.
NMR Limitation: In solution, this bond rotates rapidly, yielding an averaged signal that masks the bioactive conformation.
X-Ray Advantage: SC-XRD captures the molecule in a low-energy conformation stabilized by crystal packing. For many bioactive 2-phenylindoles, this angle clusters around 65° , a specific geometry that allows the molecule to fit into protein binding pockets (e.g., tubulin) [1].
Decision Logic: When to Deploy X-Ray
Use the following logic flow to determine the necessity of X-ray validation in your pipeline.
Figure 1: Decision matrix for deploying X-ray crystallography in small molecule validation.
Experimental Protocol: Self-Validating Systems
To ensure reproducibility, we utilize a self-validating workflow. If the
-factor (reliability factor) exceeds 5% for a small molecule like a phenylindole, the model is rejected and data is re-collected.
Phase 1: Crystallization (The Bottleneck)
2-phenylindoles are hydrophobic but possess hydrogen-bond donors (N-H). We utilize a Slow Evaporation technique optimized for this scaffold.
Reagents:
Analyte: Purified 2-phenylindole derivative (>98% purity by HPLC).
Solvent A (Good solvent): Dichloromethane (DCM) or Ethyl Acetate.
Solvent B (Poor solvent/Anti-solvent): Ethanol or Hexane.
Step-by-Step Protocol:
Dissolution: Dissolve 20 mg of the derivative in the minimum amount of Solvent A (approx. 1-2 mL) in a small scintillation vial. Sonicate if necessary to ensure complete dissolution.
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean, narrow glass tube (NMR tube or narrow vial). Why? Dust particles act as uncontrolled nucleation sites, leading to micro-crystalline powder rather than single crystals [2].
Solvent Addition: Carefully layer Solvent B (approx. 0.5 mL) on top if using liquid diffusion, OR simply cover the vial with Parafilm and poke 3-5 small holes for slow evaporation.
Incubation: Store at 4°C (refrigerator) or Room Temperature in a vibration-free zone.
Observation: Inspect daily under polarized light. 2-phenylindoles typically form prisms or plates within 3-7 days.
Phase 2: Data Collection & Refinement
Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is harvested:
Mounting: Mount the crystal on a glass fiber or MiTeGen loop using cryo-oil.
Collection: Collect data at 100 K (using a cryostream). Why? Low temperature freezes ring rotations (reducing thermal ellipsoids) and prevents crystal degradation.
Structure Solution: Use SHELXT (Intrinsic Phasing) for initial solution.
Refinement: Use SHELXL (Least Squares).
Critical Check: Locate the N-H hydrogen atom in the difference Fourier map. Do not calculate its position geometrically immediately; finding it in the electron density map validates the nitrogen's hybridization and H-bonding network.
Phase 3: Structural Analysis (The "Why")
Upon solving the structure, extract the following parameters to validate against biological data:
Torsion Angle (
): Measure the angle C(indole)-C(bond)-C(phenyl)-C(ortho).
Packing: Check for Centrosymmetric dimers. 2-phenylindoles often form
or (if carbonyls are present) chains along the -axis [3].
Visualizing the Crystallization Workflow
The following diagram illustrates the specific "Slow Evaporation" method favored for indole derivatives to maximize crystal size and quality.
Figure 2: Optimized crystallization workflow for hydrophobic indole derivatives.
References
Kerr, J. R., et al. (2016). "Crystal structures of four indole derivatives with a phenyl substituent at the 2-position." Acta Crystallographica Section E: Crystallographic Communications.
Frontier, A. (2026).[1] "How To: Grow X-Ray Quality Crystals." University of Rochester, Department of Chemistry.
Dhaneesh, S., et al. (2023).[2] "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research.
BenchChem. (2025). "A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods."
2-phenyl-1H-indole-5-carboxylic Acid: Proper Disposal & Handling Guide
[1][2] Executive Summary 2-phenyl-1H-indole-5-carboxylic acid (CAS 14909-00-3) is a heterocyclic building block frequently used in medicinal chemistry for kinase inhibitor development.[1][2] While not classified as an ac...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-phenyl-1H-indole-5-carboxylic acid (CAS 14909-00-3) is a heterocyclic building block frequently used in medicinal chemistry for kinase inhibitor development.[1][2] While not classified as an acute toxin or P-listed waste by the EPA, it is an irritant and an organic acid .[1][2]
Disposal Method: High-temperature incineration via approved chemical waste contractor.[1][2] DO NOT dispose of in municipal trash or sewer systems.[2]
Chemical Profile & Hazard Identification
Understanding the chemical nature of this compound is the foundation of safe disposal. We do not simply follow rules; we understand the reactivity that dictates them.[2]
Indole core, Phenyl group (C2), Carboxylic acid (C5)
Dual functionality: Acidic (COOH) and electron-rich aromatic (Indole).[1][2]
Acidity (pKa)
~4.4 (COOH), ~16 (Indole NH)
Behaving as a weak acid; will precipitate if acidified from basic solutions.[1]
Solubility
DMSO, Methanol, Bases; Poor in Water
Do not attempt water wash-down; it will clog drains due to precipitation.[1]
Incompatibilities
Strong Oxidizers, Strong Bases
Segregate from nitric acid, perchlorates, and peroxides to prevent ring oxidation/fire.
The "Why" Behind the Hazard
The indole moiety is electron-rich, making it susceptible to oxidative stress.[1] Mixing this compound with strong oxidizers (e.g., concentrated nitric acid) in a waste container can lead to rapid exothermic decomposition. The carboxylic acid moiety poses a standard acid-base reaction risk; accidental mixing with cyanides could release HCN gas, though less likely with this weak acid, it remains a critical segregation rule.[1]
Pre-Disposal Protocol: The "Self-Validating" Setup
Before generating waste, ensure your workstation is a self-validating safety system.[1][2] If a spill occurs, the environment should already be primed to contain it.
Personal Protective Equipment (PPE)[1][3]
Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for dry powder.[2] Double-glove if handling solutions in DMSO/DCM.
Respiratory Protection: Use a fume hood.[2][3][4][5] If weighing >10g on an open bench, an N95 or P100 particulate respirator is required to prevent inhalation of fine dust.
Spill Management Logic
Scenario: You drop a 5g bottle of solid powder on the floor.
Do NOT use water. Water will cause the hydrophobic powder to clump and smear, increasing surface area for contamination.
Dry Sweep: Use a brush and dustpan dedicated to chemical waste.[2]
Wet Wipe (Solvent): After sweeping, wipe the area with a paper towel dampened with Ethanol or Methanol (solubilizes the residue), then wash with soap and water.
Disposal: The paper towels and sweepings are now Hazardous Solid Waste .[2]
Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Chromic acid).[2]
Workflow C: Empty Containers
Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., acetone or methanol).
Rinsate Disposal: Pour the rinsate into the Solvent Waste container (Workflow B).[2]
Defacement: Cross out the label on the bottle.
Trash: The dry, triple-rinsed bottle can usually be discarded in regular glass trash (verify with local EHS).
Decision Logic Visualization
The following diagram illustrates the decision process for segregating waste streams to prevent incompatibility incidents.
Figure 1: Waste segregation decision tree ensuring RCRA compliance and chemical compatibility.
Regulatory Compliance (RCRA/EPA)[1][7]
In the United States, this compound falls under the "Cradle-to-Grave" responsibility of the generator (40 CFR Parts 260-273).[1][2]
RCRA Status: Not strictly P-listed or U-listed.[1][2] However, due to the aromatic ring and potential for toxicity, it must be characterized by the generator.
Generator Knowledge: As a Senior Scientist, you are applying "Generator Knowledge" to classify this as Hazardous Waste based on its irritant properties and chemical structure (Indole derivative), rather than testing every batch.
Waste Code: If not mixed with listed solvents, use the generic code for non-regulated hazardous waste (e.g., state-specific codes or generic "Organic Solid"). If mixed with Acetone/Methanol, it adopts the F003 (Ignitable) code.
Final Note on Stewardship:
While 2-phenyl-1H-indole-5-carboxylic acid is a standard reagent, trust is built on consistency.[1][2] Treat this "routine" chemical with the same rigor as a high-hazard toxin, and your laboratory safety culture will remain robust.[1]
References
PubChem. (2024).[2] 2-phenyl-1H-indole-5-carboxylic acid (Compound Summary). National Library of Medicine.[2] [Link][1][2]
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link][1][2]
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Identity: 2-Phenyl-1H-indole-5-carboxylic Acid
Classification: Research Chemical / Intermediate
Core Hazard:Serious Eye Damage (Category 1) & Respiratory Irritation.
The "Why" Behind the Protocol:
While specific Safety Data Sheets (SDS) for this exact derivative may be sparse in public databases, its safety profile must be interpolated from its parent pharmacophores: 2-Phenylindole (CAS 948-65-2) and Indole-5-carboxylic acid (CAS 1670-81-1).
The Phenyl Group (Pos 2): Significantly increases lipophilicity and is associated with Category 1 Serious Eye Damage (irreversible corneal damage) in analogous structures [1].
The Carboxylic Acid (Pos 5): Lowers pH upon contact with mucous membranes, exacerbating irritation potential [2].
Immediate Action Required: Do NOT rely on standard safety glasses. Chemical splash goggles or a face shield are mandatory due to the risk of irreversible eye injury from the solid powder or concentrated solutions.
PPE Selection Matrix
This matrix is designed to prevent "permeation breakthrough"—the time it takes for a chemical to move through the glove material at the molecular level.
Scenario
Respiratory Protection
Eye Protection
Hand Protection
Body Protection
Solid Handling (Weighing < 100 mg)
N95 / P1 / FFP2 Mask Prevents inhalation of fine particulate drift.
Chemical Splash Goggles Safety glasses are insufficient against airborne dust.
Nitrile (4 mil) Standard laboratory grade.
Lab Coat (Buttoned), Long Sleeves.
Stock Preparation (Solubilizing in DMSO/MeOH)
Fume Hood (Sash Low) Engineering control is primary.
Chemical Splash Goggles Must seal to the face.
Double Nitrile OR Laminate Liner DMSO permeates nitrile in <5 mins.
Silver Shield / Laminate Resistant to organic solvents & acids.
Tyvek® Suit or equivalent impervious gown.
Operational Protocols
Protocol A: Weighing & Static Control
Context: Indole derivatives are often electrostatic fluffy solids. Static charge can cause the powder to "jump" onto gloves or cuffs, leading to inadvertent exposure.
Engineering Control: Utilize a Static Eliminator (Ionizer) inside the balance enclosure.
Technique:
Place a tared vial inside a secondary container (e.g., a beaker) before weighing.
Use a disposable antistatic spatula.
Never tap the spatula against the vial rim to dislodge powder; this creates aerosolized dust.
Protocol B: Solubilization (DMSO/Methanol)
Context: This compound is poorly soluble in water but soluble in DMSO. DMSO is a penetration enhancer , meaning it will carry the dissolved indole directly through your skin and into the bloodstream if spilled.
Glove Discipline:
Don a pair of Laminate (Silver Shield) gloves underneath standard Nitrile gloves.
Why? Nitrile degrades rapidly in DMSO. The laminate layer provides chemical resistance, while the outer nitrile provides grip.
Dissolution:
Add solvent slowly. Carboxylic acids can be slightly exothermic upon solvation.
Vortex in a closed tube only. Never vortex an open container.
Visualized Decision Workflows
Figure 1: PPE Selection Logic
This decision tree ensures you select the correct barrier based on the physical state and solvent carrier.
Caption: Flowchart determining appropriate PPE based on physical state and solvent permeation risks.
Figure 2: Emergency Spill Response
A self-validating workflow to manage spills without spreading contamination.
Caption: Step-by-step containment protocol for solid vs. liquid spills.
Disposal & Environmental Compliance
Waste Stream: Halogenated/Non-Halogenated Organic Solvents (depending on the solvent used).
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Solid Hazardous Waste" bins. Do not throw in regular trash; the "2-phenyl" moiety is potentially toxic to aquatic life [3].
Liquid Waste: Collect in a dedicated carboy labeled "Organic Acids."
Neutralization: Do not attempt to neutralize the acid in the sink. The precipitate may clog plumbing and release phenylindole particulates.
References
Carl Roth GmbH. (2023).[1] Safety Data Sheet: 2-Phenylindole. (CAS 948-65-2 classified as Eye Dam. 1).[1][2][3] Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: Indole-5-carboxylic acid. (CAS 1670-81-1). Retrieved from
PubChem. (2025). 2-Phenylindole Compound Summary. National Library of Medicine. Retrieved from